Thalidomide-PEG5-NH2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H31N3O9 |
|---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
5-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C23H31N3O9/c24-5-6-31-7-8-32-9-10-33-11-12-34-13-14-35-16-1-2-17-18(15-16)23(30)26(22(17)29)19-3-4-20(27)25-21(19)28/h1-2,15,19H,3-14,24H2,(H,25,27,28) |
InChI Key |
DPRIQEUNSVIIDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCOCCOCCN |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Mechanism of Action of Thalidomide-PEG5-NH2 in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-PEG5-NH2 is a synthetic chemical entity at the forefront of targeted protein degradation (TPD), a revolutionary therapeutic modality. It serves as a crucial building block in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1]
This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its role as a Cereblon (CRBN) E3 ligase ligand and its incorporation into PROTACs. We will explore the formation of the critical ternary complex, present quantitative data for related compounds, provide detailed experimental protocols for assessing PROTAC efficacy, and visualize the underlying signaling pathways.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The functionality of this compound is defined by its two key components: the thalidomide moiety and the PEG5-NH2 linker.
-
Thalidomide Moiety: This part of the molecule acts as a potent ligand for Cereblon (CRBN), a substrate receptor of the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex.[2] The binding of the thalidomide derivative to CRBN is a critical first step, effectively "hijacking" this E3 ligase.
-
PEG5-NH2 Linker: This polyethylene glycol linker with a terminal amine group provides a flexible and hydrophilic spacer. The amine (-NH2) serves as a reactive handle for chemical conjugation to a "warhead" – a ligand designed to bind to a specific protein of interest (POI) that is targeted for degradation.
When incorporated into a PROTAC, this compound facilitates the formation of a ternary complex , bringing the POI into close proximity with the CRBN E3 ligase.[3] This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to its selective removal from the cell.[4]
Quantitative Data Analysis
Table 1: Degradation Potency of Thalidomide-Based PROTACs
| Target Protein | PROTAC with Thalidomide-PEG Linker | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| SHP2 | 11(ZB-S-29) | HeLa | 6.02 | >90 | [5] |
| BRD4 | PROTAC 3 | 22Rv1 | 0.1-0.3 | >90 |
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of target protein degradation achievable.
Table 2: Binding Affinities of Thalidomide and Derivatives to CRBN
| Ligand | Assay | Kd (nM) | Reference |
| Thalidomide | TR-FRET | 10.6 (Ki) | |
| Lenalidomide | TR-FRET | 4.2 (Ki) | |
| Pomalidomide | TR-FRET | 3.0 (Ki) |
-
Kd: Dissociation constant, a measure of binding affinity. A lower Kd indicates a stronger binding affinity.
Experimental Protocols
Accurate assessment of the mechanism of action of a this compound-based PROTAC requires rigorous experimental validation. The following are detailed protocols for key assays.
Protocol 1: Western Blot for Determination of DC50 and Dmax
This protocol is a standard method for quantifying the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
This compound-based PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
ITC measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.
Materials:
-
Purified target protein
-
Purified CRBN-DDB1 complex
-
This compound-based PROTAC
-
ITC instrument and cells
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze all proteins and the PROTAC into the same buffer to minimize buffer mismatch effects.
-
Binary Binding (PROTAC to CRBN):
-
Load the ITC cell with the CRBN-DDB1 complex solution (e.g., 10-20 µM).
-
Load the injection syringe with the PROTAC solution (e.g., 100-200 µM).
-
Perform a series of injections and record the heat changes.
-
Analyze the data to determine the Kd for the binary interaction.
-
-
Ternary Complex Formation:
-
Prepare a solution of the CRBN-DDB1 complex pre-saturated with the target protein in the ITC cell.
-
Titrate the PROTAC into this pre-formed binary complex.
-
Analyze the data to determine the apparent Kd for ternary complex formation.
-
Cooperativity (α) can be calculated as the ratio of the binary Kd to the ternary Kd.
-
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique to measure the kinetics of binding interactions (association and dissociation rates).
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified, tagged CRBN-DDB1 complex (for immobilization)
-
Purified target protein
-
This compound-based PROTAC
-
Running buffer
Procedure:
-
Immobilization: Immobilize the tagged CRBN-DDB1 complex onto the sensor chip surface.
-
Binary Interaction Analysis:
-
Flow different concentrations of the PROTAC over the immobilized CRBN-DDB1 to measure the association and dissociation kinetics.
-
Fit the sensorgrams to a suitable binding model to determine the on-rate (ka), off-rate (kd), and Kd.
-
-
Ternary Complex Analysis:
-
Inject a mixture of the PROTAC and the target protein over the immobilized CRBN-DDB1.
-
Alternatively, pre-incubate the PROTAC with the target protein before injection.
-
Analyze the data to determine the kinetic parameters of ternary complex formation.
-
Signaling Pathways and Visualizations
The mechanism of action of a this compound-based PROTAC can be visualized as a catalytic cycle. The following diagrams, generated using the DOT language for Graphviz, illustrate the key steps in this process.
References
- 1. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Thalidomide-PEG5-NH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure, synthesis, and application of Thalidomide-PEG5-NH2, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This heterobifunctional molecule leverages the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) to induce the degradation of specific target proteins. This document outlines a detailed, plausible synthetic protocol, presents key quantitative data, and illustrates the underlying biological pathways and experimental workflows.
Chemical Structure and Properties
This compound is a synthetic molecule composed of three key moieties: the thalidomide derivative that serves as a Cereblon (CRBN) E3 ubiquitin ligase ligand, a five-unit polyethylene glycol (PEG) linker, and a terminal primary amine (NH2) group. The primary amine provides a reactive handle for conjugation to a target protein ligand, forming a complete PROTAC molecule. The PEG linker enhances solubility and provides the necessary spatial orientation for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Below is a table summarizing the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C25H36N4O9 | N/A |
| Molecular Weight | 536.58 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, DMF | N/A |
| Storage | Store at -20°C | N/A |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, beginning with the functionalization of thalidomide, followed by linker attachment and subsequent deprotection. A plausible and detailed synthetic route is outlined below.
Overall Synthetic Scheme
Detailed Experimental Protocols
Step 1: Synthesis of 4-Hydroxythalidomide
-
Synthesis of N-(3-Nitrophthaloyl)-L-glutamine: 3-Nitrophthalic anhydride (1 equiv.) and L-glutamine (1 equiv.) are dissolved in pyridine and refluxed for 4-6 hours. The solvent is removed under reduced pressure, and the residue is acidified with 2N HCl to precipitate the product. The solid is filtered, washed with cold water, and dried.
-
Synthesis of 4-Nitrothalidomide: N-(3-Nitrophthaloyl)-L-glutamine (1 equiv.) is suspended in dimethylformamide (DMF), and thionyl chloride (1.2 equiv.) is added dropwise at 0°C. The reaction mixture is stirred at room temperature for 12 hours. The mixture is then poured into ice water, and the precipitated solid is filtered, washed with water, and dried.
-
Synthesis of 4-Hydroxythalidomide: 4-Nitrothalidomide (1 equiv.) is dissolved in a mixture of ethanol and concentrated hydrochloric acid. Tin(II) chloride (5 equiv.) is added portion-wise, and the mixture is refluxed for 8-12 hours. After cooling, the reaction is quenched with a saturated solution of sodium bicarbonate, and the product is extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated to yield 4-hydroxythalidomide.
Step 2: Synthesis of Boc-NH-PEG5-OTs (tert-butyl (1-(tosyloxy)-3,6,9,12,15-pentaoxa-18-yl)carbamate)
-
Monoprotection of Hexaethylene Glycol: To a solution of hexaethylene glycol (5 equiv.) in dichloromethane (DCM) and triethylamine (TEA) (1.5 equiv.), a solution of di-tert-butyl dicarbonate ((Boc)2O) (1 equiv.) in DCM is added dropwise at 0°C. The reaction is stirred at room temperature overnight. The solvent is evaporated, and the residue is purified by column chromatography to give Boc-NH-PEG5-OH.
-
Tosylation of Boc-NH-PEG5-OH: To a solution of Boc-NH-PEG5-OH (1 equiv.) in pyridine at 0°C, p-toluenesulfonyl chloride (TsCl) (1.2 equiv.) is added. The reaction is stirred at 0°C for 4 hours and then at room temperature for 12 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with 1N HCl, saturated sodium bicarbonate, and brine, then dried over sodium sulfate and concentrated to give Boc-NH-PEG5-OTs.
Step 3: Synthesis of this compound
-
Coupling of 4-Hydroxythalidomide and Boc-NH-PEG5-OTs: 4-Hydroxythalidomide (1 equiv.) and Boc-NH-PEG5-OTs (1.1 equiv.) are dissolved in DMF. Potassium carbonate (K2CO3) (3 equiv.) is added, and the mixture is heated to 80°C for 12-16 hours. After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield Boc-protected this compound.
-
Deprotection of the Boc Group: The Boc-protected intermediate is dissolved in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM and stirred at room temperature for 2-4 hours. The solvent is removed under reduced pressure, and the residue is co-evaporated with DCM multiple times to remove residual TFA. The crude product is purified by reverse-phase HPLC to afford this compound as a TFA salt.
Quantitative Data
| Step | Reaction | Reagents | Typical Yield | Purity (HPLC) |
| 1a | N-phthaloylation | 3-Nitrophthalic anhydride, L-glutamine | 85-95% | >95% |
| 1b | Cyclization | N-(3-Nitrophthaloyl)-L-glutamine, SOCl2 | 70-80% | >95% |
| 1c | Reduction | 4-Nitrothalidomide, SnCl2 | 60-70% | >98% |
| 2a | Monoprotection | Hexaethylene glycol, (Boc)2O | 40-50% | >95% |
| 2b | Tosylation | Boc-NH-PEG5-OH, TsCl | 80-90% | >95% |
| 3a | Coupling | 4-Hydroxythalidomide, Boc-NH-PEG5-OTs | 50-60% | >90% |
| 3b | Deprotection | Boc-Thalidomide-PEG5-NH2, TFA | 90-98% | >98% |
Characterization Data (Expected)
-
¹H NMR (400 MHz, DMSO-d₆): δ 11.10 (s, 1H), 8.50-7.50 (m, 3H), 5.15 (dd, J = 12.8, 5.4 Hz, 1H), 4.20-3.40 (m, 20H), 2.90-2.00 (m, 4H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 172.9, 170.1, 167.5, 164.8, 136.2, 132.5, 120.1, 115.8, 111.9, 70.8, 70.6, 70.5, 70.3, 70.1, 69.8, 69.5, 68.2, 49.2, 31.2, 22.3.
-
Mass Spectrometry (ESI+): m/z calculated for C25H37N4O9 [M+H]⁺: 537.2555, found 537.2560.
Role in Targeted Protein Degradation
This compound is a key component in the construction of PROTACs, which function by hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein of interest (POI).
Signaling Pathway
The thalidomide moiety of the PROTAC binds to CRBN, a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[1] The other end of the PROTAC binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain acts as a signal for recognition and degradation by the 26S proteasome.
Experimental Workflow for PROTAC Synthesis and Evaluation
The terminal amine of this compound is typically reacted with a carboxylic acid-functionalized ligand for the target protein using standard amide coupling conditions (e.g., EDC, HOBt). Following synthesis, the PROTAC is purified and characterized. Biological evaluation involves treating cells with the PROTAC and assessing target protein degradation via Western Blot. Further assays can confirm the mechanism of action, such as biophysical assays to measure ternary complex formation and in vitro ubiquitination assays.
Conclusion
This compound is a versatile and indispensable tool for researchers engaged in the design and synthesis of PROTACs for targeted protein degradation. Its well-defined structure, coupled with established synthetic accessibility, facilitates the rapid development of novel therapeutics aimed at previously "undruggable" targets. This guide provides a foundational understanding and practical framework for the synthesis and application of this important chemical probe.
References
The Pivotal Role of the PEG5 Linker in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins. The architecture of these heterobifunctional molecules—comprising a warhead for target protein binding, a ligand for an E3 ubiquitin ligase, and a connecting linker—is critical to their efficacy. Among the various linker types, polyethylene glycol (PEG) linkers have garnered significant attention due to their favorable physicochemical properties. This technical guide provides a comprehensive analysis of the role of the PEG5 linker in PROTAC design, offering a detailed examination of its impact on degradation efficacy, cell permeability, and pharmacokinetics, supported by quantitative data, detailed experimental protocols, and visual diagrams of key biological and experimental processes.
Introduction: The Criticality of the Linker in PROTAC Function
The linker in a PROTAC is not a mere spacer but a crucial determinant of its biological activity.[1][2] Its length, flexibility, and chemical composition are paramount in facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2] An improperly designed linker can lead to steric hindrance, preventing complex formation, or excessive flexibility, resulting in a decrease in the effective concentration required for degradation.[2] PEG linkers, with their inherent hydrophilicity and biocompatibility, offer a versatile platform for optimizing PROTAC performance.[3] The ability to systematically modulate the length of the PEG chain allows for the fine-tuning of a PROTAC's properties to achieve optimal protein degradation.
The PROTAC Mechanism of Action: A Signaling Pathway Overview
PROTACs function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI, marking it for degradation by the proteasome. The PROTAC molecule is then released and can catalytically repeat the process.
References
The Alchemist's Tool: A Deep Dive into PROTAC Technology Leveraging Thalidomide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Paradigm Shift in Targeted Therapeutics
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in pharmacology, shifting the paradigm from traditional occupancy-based inhibition to event-driven, catalytic degradation of target proteins.[1] Unlike small molecule inhibitors that require sustained binding to a protein's active site to elicit a therapeutic effect, PROTACs act as intracellular "alchemists," hijacking the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] This modality offers the potential to target the "undruggable" proteome, expanding the landscape of therapeutic intervention.[1]
At the heart of many pioneering PROTACs lies a derivative of a molecule with a complex past: thalidomide. Once infamous for its teratogenic effects, thalidomide and its analogs, such as lenalidomide and pomalidomide (collectively known as immunomodulatory imide drugs or IMiDs), have been repurposed as powerful E3 ligase recruiters.[3] These molecules bind to Cereblon (CRBN), a substrate receptor of the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex, effectively co-opting this cellular machinery for targeted protein degradation. This guide provides a comprehensive technical overview of PROTAC technology, with a specific focus on the core principles and methodologies centered around the use of thalidomide-based CRBN ligands.
The PROTAC Mechanism: Orchestrating Protein Destruction
A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The mechanism of action for a thalidomide-based PROTAC is a catalytic cycle that results in the selective degradation of the target protein.
The process begins with the PROTAC molecule simultaneously binding to both the POI and the CRBN subunit of the CRL4 E3 ligase complex, forming a ternary complex. This induced proximity brings the POI into close contact with the E3 ligase machinery. The E3 ligase then facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. The successive addition of ubiquitin molecules results in a polyubiquitin chain, which acts as a molecular flag for degradation. This polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a large protein complex responsible for cellular protein catabolism. Following the degradation of the POI, the PROTAC molecule is released and can engage in another cycle of binding and degradation, highlighting its catalytic nature.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Quantitative Analysis of Thalidomide-Based PROTACs
The efficacy of a PROTAC is determined by several key parameters, including its binding affinity to the target protein and E3 ligase, and its ability to induce degradation of the target protein. These parameters are quantified to compare the performance of different PROTAC molecules.
Key Performance Metrics:
-
Binding Affinity (Kd): The dissociation constant (Kd) measures the strength of the binding between the PROTAC and its target protein or the E3 ligase. A lower Kd value indicates a higher binding affinity.
-
Half-maximal Degradation Concentration (DC50): The DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. A lower DC50 value indicates a more potent PROTAC.
-
Maximum Degradation (Dmax): The Dmax represents the maximum percentage of target protein degradation that can be achieved with a given PROTAC.
The following tables summarize the performance of several well-characterized thalidomide-based PROTACs against various protein targets.
Table 1: Performance of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Binary Kd (nM) | Reference(s) |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | < 1 | > 95 | 28 (BD2), 90 (BD1) | |
| dBET1 | Thalidomide | BRD4 | MV4;11 | ~8 | > 98 | Not Reported |
Table 2: Performance of BTK-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| P13I | Pomalidomide | BTK | MOLM-14 | 0.25 | > 95 | |
| MT-802 | Pomalidomide | BTK | MOLM-14 | ~12 | > 99 |
Table 3: Performance of Other Notable Thalidomide-Based PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| SD-36 | Lenalidomide | STAT3 | SU-DHL-1 | 28 | > 95 |
Experimental Protocols: A Guide to PROTAC Characterization
The development and characterization of PROTACs involve a series of biochemical, biophysical, and cell-based assays to evaluate their binding, ternary complex formation, and degradation efficiency.
Western Blot for DC50 and Dmax Determination
This is a fundamental assay to quantify the degradation of the target protein in cells following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (typically from low nanomolar to high micromolar concentrations) for a specified period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal for each lane.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Biophysical Assays for Binding Affinity and Ternary Complex Formation
These assays provide quantitative data on the binding interactions between the PROTAC, the target protein, and the E3 ligase.
a) Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the kinetics of binding events in real-time.
Methodology:
-
Immobilization:
-
Immobilize the E3 ligase (e.g., biotinylated CRBN complex) onto a streptavidin-coated sensor chip.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding affinity (Kd).
-
In a separate experiment, immobilize the target protein and inject the PROTAC to determine its binary affinity for the POI.
-
-
Ternary Complex Analysis:
-
To measure the ternary complex formation, inject a mixture of the PROTAC and the target protein (at a near-saturating concentration) over the immobilized E3 ligase.
-
The resulting sensorgram will reflect the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the association (ka) and dissociation (kd) rates, and calculate the dissociation constant (Kd).
-
Cooperativity (α) can be calculated by comparing the binary and ternary binding affinities.
-
b) Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.
Methodology:
-
Sample Preparation:
-
Prepare purified protein (E3 ligase or POI) in a suitable buffer in the ITC cell.
-
Prepare the PROTAC in the same buffer in the injection syringe.
-
-
Titration:
-
Perform a series of injections of the PROTAC into the protein solution.
-
Measure the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
Ternary complex formation can be assessed by titrating the PROTAC into a solution containing both the E3 ligase and the target protein.
-
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein.
Methodology:
-
Reaction Setup:
-
In a reaction tube, combine the following components in a suitable reaction buffer:
-
E1 ubiquitin-activating enzyme
-
E2 ubiquitin-conjugating enzyme (e.g., UbcH5b)
-
E3 ubiquitin ligase (recombinant CRL4-CRBN complex)
-
Target protein (POI)
-
Ubiquitin (often biotinylated for detection)
-
ATP
-
PROTAC at various concentrations (and a vehicle control)
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.
-
-
Detection:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a membrane.
-
Detect the ubiquitinated target protein by Western blotting using an antibody against the target protein or an anti-ubiquitin antibody. A ladder of higher molecular weight bands corresponding to the polyubiquitinated POI should be visible.
-
Alternatively, if biotinylated ubiquitin is used, detection can be performed using streptavidin-HRP.
-
Caption: A typical experimental workflow for PROTAC development and evaluation.
Conclusion and Future Perspectives
The use of thalidomide and its derivatives as E3 ligase recruiters has been instrumental in the rapid advancement of PROTAC technology. These molecules provide a robust and well-characterized handle to engage the CRBN E3 ligase, enabling the degradation of a wide array of therapeutically relevant proteins. The methodologies outlined in this guide provide a framework for the comprehensive evaluation of thalidomide-based PROTACs, from initial binding studies to cellular degradation and functional outcomes.
As the field of targeted protein degradation continues to evolve, several key areas of research are emerging. These include the discovery of novel E3 ligase ligands to expand the repertoire of degradable proteins and to potentially mitigate off-target effects associated with IMiDs. Furthermore, a deeper understanding of the structural and kinetic parameters governing ternary complex formation is crucial for the rational design of more potent and selective PROTACs. The continued innovation in this space promises to deliver a new generation of therapeutics capable of addressing previously intractable diseases.
References
Thalidomide-PEG5-NH2: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth guide provides a technical overview of Thalidomide-PEG5-NH2, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, mechanism of action, and key experimental protocols, presenting a valuable resource for those engaged in the field of targeted protein degradation.
This compound is a synthetic molecule that incorporates the thalidomide moiety, a known ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a five-unit polyethylene glycol (PEG) linker terminating in a primary amine. This primary amine serves as a versatile chemical handle for conjugation to a ligand that binds to a specific protein of interest. By linking a target protein to an E3 ligase, the resulting PROTAC molecule can induce the ubiquitination and subsequent degradation of the target protein by the proteasome. This approach offers a powerful strategy for modulating protein levels and has emerged as a promising therapeutic modality.
Core Properties and CAS Numbers
This compound is available as a free amine and as a hydrochloride salt. The hydrochloride salt generally exhibits enhanced water solubility and stability.[1]
| Property | This compound (Free Amine) | This compound Hydrochloride |
| CAS Number | 2460263-40-3 | 2703775-06-6[2] |
| Molecular Formula | C23H31N3O9 | C25H36ClN3O10 |
| Molecular Weight | 493.51 g/mol | 574.02 g/mol [3] |
| Purity | Typically ≥95% | Typically ≥95%[3] |
| Appearance | - | Light yellow to yellow solid/oil |
| Solubility | Soluble in DMSO, DCM, DMF | Soluble in DMSO (125 mg/mL with sonication)[2] |
| Storage | Store at -20°C | Store at -20°C, sealed, away from moisture. In solvent, store at -80°C for up to 6 months. |
Mechanism of Action: The PROTAC Pathway
Thalidomide-based PROTACs function by hijacking the ubiquitin-proteasome system to induce the degradation of a target protein. The thalidomide component of the molecule binds to the E3 ubiquitin ligase Cereblon (CRBN), a substrate receptor of the CUL4-DDB1-RBX1 E3 ligase complex. The other end of the PROTAC binds to the target protein of interest (POI). This dual binding induces the formation of a ternary complex between the E3 ligase, the PROTAC, and the POI. The close proximity facilitated by the PROTAC allows for the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Key Experimental Protocols
Synthesis of a PROTAC using this compound
The primary amine on the PEG linker of this compound allows for its conjugation to a carboxylic acid on the target protein ligand via an amide bond formation reaction.
Materials:
-
This compound (or its hydrochloride salt)
-
Target protein ligand with a carboxylic acid functional group
-
Amide coupling reagents (e.g., HATU, HOBt, EDC)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reaction vessel and magnetic stirrer
-
Purification system (e.g., HPLC)
Methodology:
-
Dissolve the target protein ligand (1 equivalent) in anhydrous DMF.
-
Add the amide coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
Add the this compound solution to the activated carboxylic acid mixture.
-
Allow the reaction to proceed at room temperature for 2-12 hours, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or preparative HPLC to obtain the final PROTAC.
Western Blot for PROTAC-Induced Protein Degradation
Western blotting is a standard technique to quantify the reduction in the level of the target protein following treatment with a PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC compound dissolved in a suitable vehicle (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate. Image the blot using a suitable imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
LC-MS for Quantification of Protein Degradation
Liquid chromatography-mass spectrometry (LC-MS) can be used for a more precise and high-throughput quantification of protein degradation. This is often done by quantifying a specific peptide from the target protein.
Materials:
-
Cell lysates from PROTAC-treated and control cells
-
Trypsin
-
Stable isotope-labeled synthetic peptide corresponding to a tryptic peptide of the target protein (for use as an internal standard)
-
LC-MS system (e.g., a triple quadrupole mass spectrometer)
Methodology:
-
Protein Digestion: An equal amount of protein from each cell lysate is denatured, reduced, alkylated, and then digested with trypsin overnight.
-
Sample Cleanup: The resulting peptide mixture is desalted using a C18 solid-phase extraction cartridge.
-
LC-MS Analysis: A known amount of the stable isotope-labeled internal standard peptide is added to each sample. The samples are then analyzed by LC-MS. The mass spectrometer is set up to monitor the specific precursor-to-product ion transitions for both the native peptide and the labeled internal standard (Selected Reaction Monitoring or SRM).
-
Data Analysis: The peak area of the native peptide is normalized to the peak area of the internal standard. The relative abundance of the target protein in the PROTAC-treated samples is then calculated by comparing this normalized value to that of the vehicle-treated control.
This technical guide provides a foundational understanding of this compound and its application in the rapidly evolving field of targeted protein degradation. For successful experimental outcomes, it is crucial to optimize the described protocols for the specific target protein and cell system under investigation.
References
An In-Depth Technical Guide to Bifunctional Molecules in Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
Core Concepts of Bifunctional Molecules
Bifunctional molecules represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce proximity between a target protein and a cellular degradation or modification system.[1][2] These chimeric molecules typically consist of two distinct ligands connected by a chemical linker. One ligand binds to the protein of interest (POI), while the other recruits an effector protein, such as an E3 ubiquitin ligase or a lysosome-shuttling receptor. This induced proximity triggers the degradation or modification of the target protein, offering a powerful strategy to eliminate disease-causing proteins entirely, rather than merely blocking their function.[3] This approach has the potential to target proteins previously considered "undruggable," such as scaffolding proteins and transcription factors.[1]
The three main classes of bifunctional molecules driving targeted protein degradation are:
-
Proteolysis-Targeting Chimeras (PROTACs): These molecules recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[4]
-
Lysosome-Targeting Chimeras (LYTACs): LYTACs target extracellular and membrane-bound proteins for degradation by linking them to lysosome-shuttling receptors, which internalize the protein and deliver it to the lysosome for degradation.
-
Autophagy-Tethering Compounds (ATTECs): ATTECs are designed to harness the autophagy-lysosomal pathway for the degradation of intracellular proteins and other cellular components by tethering them to autophagosomes.
Mechanisms of Action and Signaling Pathways
PROTACs: Hijacking the Ubiquitin-Proteasome System
PROTACs mediate their effect by forming a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.
Signaling Pathway: BRD4 Degradation by a PROTAC
A well-studied example is the degradation of the bromodomain and extra-terminal domain (BET) protein BRD4, a transcriptional coactivator implicated in cancer. PROTACs targeting BRD4 can lead to the downregulation of its downstream targets, including the MYC oncogene, thereby inhibiting cancer cell proliferation.
LYTACs: Targeting Extracellular and Membrane Proteins
LYTACs are bifunctional molecules that bind to both a cell-surface lysosome-targeting receptor and a target protein on the cell surface or in the extracellular space. This ternary complex is then internalized via endocytosis and trafficked to the lysosome, where the target protein is degraded.
Signaling Pathway: EGFR Degradation by a LYTAC
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligand EGF, activates downstream signaling pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, promoting cell proliferation and survival. Overexpression of EGFR is common in many cancers. LYTACs can target EGFR for lysosomal degradation, thereby attenuating these downstream signals.
References
An In-depth Technical Guide to the Solubility and Stability of Thalidomide-PEG5-NH2
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of Thalidomide-PEG5-NH2, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, scientists, and drug development professionals, this document outlines the available data, presents detailed experimental protocols for further investigation, and illustrates the relevant biological pathways.
Introduction to this compound
This compound is a synthetic molecule that conjugates the E3 ligase-binding moiety, thalidomide, to a five-unit polyethylene glycol (PEG) linker terminating in a primary amine. This structure is instrumental in the modular assembly of PROTACs, where the thalidomide component recruits the Cereblon (CRBN) E3 ubiquitin ligase, and the terminal amine allows for conjugation to a warhead that targets a specific protein for degradation. The physicochemical properties of this linker, such as solubility and stability, are critical for the overall developability of the resulting PROTAC.
Solubility Profile
The solubility of a PROTAC and its intermediates is a crucial factor influencing its biological activity, formulation, and pharmacokinetic properties. The incorporation of a PEG linker is a common strategy to enhance the aqueous solubility of parent molecules.
Available Solubility Data
Publicly available, peer-reviewed quantitative solubility data for this compound in various solvents is limited. Information is primarily available from commercial suppliers.
| Solvent | Reported Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | 10 mM | [1] |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | [2] |
It is important to note that the hydrochloride salt form of this compound is expected to have enhanced aqueous solubility and stability compared to the free base.[3][4]
Expected Solubility Characteristics
The presence of the hydrophilic PEG5 chain is anticipated to improve the aqueous solubility of the otherwise poorly soluble thalidomide core. The terminal primary amine can be protonated at physiological pH, which would further enhance its solubility in aqueous media. However, the overall solubility will still be influenced by the lipophilic thalidomide moiety. For PROTACs in general, lipophilicity plays a major role in governing their solubility.[5]
Stability Profile
The chemical stability of this compound is critical for its storage, handling, and application in multi-step syntheses. Degradation can lead to the formation of impurities that may interfere with subsequent reactions or biological assays.
Potential Degradation Pathways
While specific stability studies on this compound are not widely published, potential degradation pathways can be inferred from the chemical nature of its components:
-
Hydrolysis: The glutarimide and phthalimide rings of the thalidomide core are susceptible to hydrolysis, especially under basic or acidic conditions. This can lead to ring-opening and the formation of various degradation products.
-
Oxidation: The PEG chain can be susceptible to auto-oxidation, which can be initiated by light, heat, or the presence of transition metal ions. This process can lead to chain cleavage and the formation of various byproducts, including aldehydes and ketones.
Recommended Storage Conditions
Based on supplier recommendations, this compound and its hydrochloride salt should be stored under controlled conditions to minimize degradation.
| Form | Recommended Storage Temperature | Duration |
| Stock Solution | -80°C | 6 months |
| Stock Solution | -20°C | 1 month |
For long-term storage, it is advisable to keep the compound in a sealed container, protected from moisture.
Experimental Protocols
To facilitate further research and development, the following sections provide detailed, standardized protocols for determining the solubility and stability of this compound.
Experimental Workflow for Solubility and Stability Testing
Caption: Workflow for determining the solubility and stability of this compound.
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
-
Preparation of Solutions: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).
-
Sample Addition: Add an excess amount of this compound to a known volume of each buffer in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Sample Processing: After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable mobile phase, and analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard curve.
Protocol for Stability Testing (Forced Degradation)
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M and incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Add H₂O₂ to a final concentration of 3% and incubate at room temperature.
-
Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 80°C).
-
Photostability: Expose the solution to a controlled light source according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating HPLC method to determine the percentage of the remaining parent compound and to identify and quantify any degradation products.
Signaling Pathways Involving Thalidomide
Thalidomide exerts its biological effects primarily by binding to Cereblon (CRBN), a substrate receptor of the CULLIN4-RING E3 ubiquitin ligase complex (CRL4^CRBN). This interaction modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins.
Thalidomide-Induced Protein Degradation Pathway
Caption: Mechanism of thalidomide-induced protein degradation via the CRL4-CRBN complex.
Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), bind to CRBN, which is part of the CRL4 E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the complex, leading to the recruitment and ubiquitination of so-called "neosubstrates" that are not normally targeted by this E3 ligase. Key neosubstrates include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of multiple myeloma cells. The ubiquitinated neosubstrates are then recognized and degraded by the proteasome.
Downstream Effects of Thalidomide Action
The degradation of neosubstrates like IKZF1 and IKZF3 triggers a cascade of downstream effects that contribute to the therapeutic efficacy of thalidomide.
Caption: Key downstream signaling consequences of thalidomide's interaction with CRBN.
The degradation of IKZF1 and IKZF3 leads to the downregulation of interferon regulatory factor 4 (IRF4) and the oncogene c-MYC, which are critical for the proliferation and survival of multiple myeloma cells. Additionally, thalidomide has immunomodulatory effects, such as enhancing the production of Interleukin-2 (IL-2) by T-cells, leading to T-cell and Natural Killer (NK) cell activation. Thalidomide also exhibits anti-angiogenic properties by inhibiting factors like vascular endothelial growth factor (VEGF).
Conclusion
This compound is a vital component in the synthesis of PROTACs. While specific, publicly available data on its solubility and stability are sparse, this guide provides a framework for its use and evaluation. The provided experimental protocols offer a starting point for researchers to generate the necessary data to support their drug discovery and development programs. A thorough understanding of the physicochemical properties of this linker-ligand conjugate is paramount for the successful design and optimization of novel therapeutics based on targeted protein degradation.
References
An In-depth Technical Guide to the Core Principles of Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address a wide range of diseases by eliminating pathogenic proteins. Unlike traditional inhibitors that merely block a protein's function, TPD co-opts the cell's own protein disposal machinery to completely remove the target protein. This in-depth technical guide provides a comprehensive overview of the fundamental principles of TPD, focusing on the two most prominent strategies: Proteolysis Targeting Chimeras (PROTACs) and molecular glues. We will delve into the intricate mechanisms of the ubiquitin-proteasome system, the design and function of TPD molecules, and the critical experimental assays used to characterize their efficacy. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to understand and apply the core concepts of this transformative technology.
The Ubiquitin-Proteasome System: The Cell's Natural Waste Disposal Machinery
The ubiquitin-proteasome system (UPS) is a highly regulated and essential cellular process responsible for the degradation of the majority of intracellular proteins, thereby maintaining protein homeostasis.[1] This intricate pathway involves the sequential action of three key enzymes:
-
E1 Ubiquitin-Activating Enzyme: This enzyme utilizes ATP to activate a small regulatory protein called ubiquitin.[2]
-
E2 Ubiquitin-Conjugating Enzyme: The activated ubiquitin is then transferred to an E2 enzyme.[2]
-
E3 Ubiquitin Ligase: The E3 ligase acts as the substrate recognition component, binding to a specific target protein and catalyzing the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target.[2]
This process is repeated to form a polyubiquitin chain on the target protein, which acts as a molecular flag for degradation.[3] The polyubiquitinated protein is then recognized and degraded by a large protein complex called the 26S proteasome, which breaks it down into small peptides.
Targeted Protein Degradation Technologies
TPD technologies harness the power of the UPS to selectively eliminate disease-causing proteins. The two primary approaches are Proteolysis Targeting Chimeras (PROTACs) and molecular glues.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By simultaneously binding to both the POI and an E3 ligase, PROTACs induce the formation of a ternary complex. This proximity brings the E3 ligase close to the POI, leading to its polyubiquitination and subsequent degradation by the proteasome. A key advantage of PROTACs is their catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules.
Molecular Glues
Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein, often a "neo-substrate" that the E3 ligase would not normally recognize. Unlike PROTACs, which are bifunctional, molecular glues are typically monovalent and act by altering the surface of the E3 ligase, creating a new binding interface for the target protein. This induced proximity leads to the ubiquitination and degradation of the neo-substrate.
Quantitative Analysis of Targeted Protein Degradation
The efficacy of TPD molecules is assessed using several quantitative parameters. These metrics are crucial for comparing the potency and effectiveness of different degraders.
Table 1: Key Quantitative Parameters for Targeted Protein Degraders
| Parameter | Description | Significance |
| DC50 | The concentration of the degrader required to achieve 50% degradation of the target protein at a specific time point. | A measure of the potency of the degrader; a lower DC50 indicates higher potency. |
| Dmax | The maximum percentage of target protein degradation that can be achieved with a given degrader. | Indicates the efficacy of the degrader; a higher Dmax signifies more complete protein removal. |
| Kd (Binary) | The dissociation constant for the binding of the degrader to the target protein or the E3 ligase individually. | Characterizes the affinity of the individual binding events. |
| Kd (Ternary) | The dissociation constant for the formation of the ternary complex (Target-Degrader-E3 Ligase). | Reflects the stability of the functional complex. |
| α (Cooperativity) | The factor by which the binding of one protein partner (e.g., E3 ligase) to the degrader is enhanced or diminished by the presence of the other protein partner (target protein). | A value greater than 1 indicates positive cooperativity, suggesting a more stable ternary complex. |
| kdeg | The rate constant of protein degradation. | Describes the speed at which the target protein is degraded. |
| τ1/2 | The half-life of the target protein in the presence of the degrader. | A measure of how quickly the protein is eliminated. |
Table 2: Exemplary Quantitative Data for Representative PROTACs
| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Binary Kd (Target, nM) | Binary Kd (E3, nM) | Cooperativity (α) |
| ARV-110 | Androgen Receptor | VHL | VCaP | 1 | >95 | 5 | 1900 | - |
| ARV-471 | Estrogen Receptor α | CRBN | MCF7 | 2 | >95 | 4.3 | 1800 | - |
| MZ1 | BRD4 | VHL | HeLa | ~25 | >90 | 18 (BRD4BD2) | 66 | 12 (BRD4BD2) |
| dBET1 | BRD4 | CRBN | 22Rv1 | 4 | >98 | 90 | 1700 | 2.5 |
| DT2216 | BCL-XL | VHL | MOLT-4 | 63 | 90.8 | 2.5 | 1000 | - |
Note: The data presented are compiled from various sources and are intended for illustrative purposes. Specific values may vary depending on the experimental conditions.
Key Experimental Protocols
A robust and multifaceted experimental approach is essential for the successful development and characterization of targeted protein degraders. The following sections provide detailed methodologies for the key assays used in the field.
Protein Degradation Assays
The most fundamental experiment in TPD is to confirm and quantify the degradation of the target protein in a cellular context.
Objective: To qualitatively and semi-quantitatively measure the levels of a target protein in cells following treatment with a degrader.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat the cells with a range of concentrations of the PROTAC or molecular glue for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Ternary Complex Formation Assays
Demonstrating the formation of a stable ternary complex is crucial for understanding the mechanism of action of a PROTAC.
Objective: To directly measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation, allowing for the calculation of cooperativity (α).
Methodology:
-
Sample Preparation: Prepare purified target protein, E3 ligase, and PROTAC in a precisely matched buffer to minimize heats of dilution.
-
Binary Titrations:
-
PROTAC into Target Protein: Titrate the PROTAC solution into the target protein solution in the ITC cell to determine the Kd of this interaction.
-
PROTAC into E3 Ligase: Titrate the PROTAC solution into the E3 ligase solution to determine the Kd of this interaction.
-
-
Ternary Titration:
-
Titrate the PROTAC solution into a solution containing a pre-formed complex of the target protein and E3 ligase.
-
Alternatively, titrate the E3 ligase solution into a solution containing a pre-formed complex of the target protein and PROTAC.
-
-
Data Analysis: Analyze the resulting thermograms using appropriate binding models to determine the thermodynamic parameters for each interaction. The cooperativity factor (α) can be calculated from the binary and ternary binding affinities.
Objective: To measure the kinetics (association and dissociation rates) and affinity of binary and ternary complex formation in real-time.
Methodology:
-
Immobilization: Immobilize either the target protein or the E3 ligase onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis: Flow a series of concentrations of the PROTAC over the immobilized protein to measure the kinetics and affinity of the binary interaction.
-
Ternary Interaction Analysis: Pre-incubate the PROTAC with the non-immobilized protein partner and flow this mixture over the sensor chip. The increase in response compared to the binary interaction provides evidence of ternary complex formation.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Objective: To monitor the proximity of the target protein and the E3 ligase in living cells, providing evidence of ternary complex formation in a physiological context.
Methodology:
-
Construct Generation: Genetically fuse the target protein to a bioluminescent donor (e.g., NanoLuc luciferase) and the E3 ligase to a fluorescent acceptor (e.g., HaloTag labeled with a fluorescent ligand).
-
Cell Transfection and Expression: Co-express the donor- and acceptor-tagged proteins in cells.
-
PROTAC Treatment: Treat the cells with the PROTAC at various concentrations.
-
BRET Measurement: Add the luciferase substrate and measure the light emission from both the donor and the acceptor.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio upon PROTAC treatment indicates that the donor and acceptor are in close proximity, confirming ternary complex formation.
Ubiquitination Assays
These assays are designed to confirm that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.
Objective: To reconstitute the ubiquitination cascade in a cell-free system to directly assess the ability of a PROTAC to induce target protein ubiquitination.
Methodology:
-
Reaction Setup: Combine purified recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ubiquitin, ATP, the target protein, and the PROTAC in a reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time to allow for the ubiquitination reaction to proceed.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analysis: Analyze the reaction products by Western blotting using an antibody against the target protein or an antibody against ubiquitin. The appearance of higher molecular weight bands corresponding to the ubiquitinated target protein confirms successful ubiquitination.
Objective: To detect the ubiquitination of the target protein within cells following PROTAC treatment.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions while preserving the covalent ubiquitin linkage.
-
Immunoprecipitation: Immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-ubiquitin antibody. A smear of high molecular weight bands indicates polyubiquitination of the target protein.
Experimental and Logical Workflows
The development and characterization of a targeted protein degrader follows a logical progression of experiments to establish its efficacy and mechanism of action.
Conclusion
Targeted protein degradation represents a paradigm shift in drug discovery, moving beyond simple inhibition to the complete removal of disease-causing proteins. The principles outlined in this guide, from the fundamental biology of the ubiquitin-proteasome system to the detailed methodologies for characterizing PROTACs and molecular glues, provide a solid foundation for researchers in this exciting field. As our understanding of E3 ligase biology deepens and new degrader modalities emerge, the potential for TPD to address previously "undruggable" targets and revolutionize the treatment of numerous diseases will continue to grow. A thorough and quantitative approach, employing the experimental strategies described herein, will be paramount to realizing the full therapeutic promise of this transformative technology.
References
Methodological & Application
Application Notes and Protocols for the Conjugation of Thalidomide-PEG5-NH2 to a Target Protein Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.
Thalidomide-PEG5-NH2 is a key building block in the synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase. It comprises the thalidomide moiety for CRBN binding, a 5-unit polyethylene glycol (PEG) linker to provide appropriate spacing and improve solubility, and a terminal primary amine (-NH2) for conjugation to a ligand targeting a specific protein. This document provides detailed application notes and protocols for the conjugation of this compound to a target protein ligand containing a carboxylic acid functional group.
Mechanism of Action: Cereblon-Mediated Protein Degradation
The PROTAC-mediated degradation of a target protein is a catalytic process initiated by the formation of a ternary complex. The thalidomide component of the PROTAC binds to Cereblon, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1] This binding event alters the substrate specificity of CRBN, enabling it to recognize and bind the target protein, which is brought into proximity by the other end of the PROTAC molecule.[2]
Once the ternary complex is formed, the E3 ligase complex facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein.[3] The resulting polyubiquitinated protein is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides. The PROTAC molecule is not degraded in this process and can subsequently induce the degradation of additional target protein molecules.
References
Application Notes and Protocols for Cell-Based Degradation Assays Using Thalidomide-PEG5-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by conventional small molecule inhibitors. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest.[1]
A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. Thalidomide and its analogs are widely used as ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[1] Thalidomide-PEG5-NH2 is a functionalized CRBN ligand conjugated to a 5-unit polyethylene glycol (PEG) linker terminating in an amine group. This provides a versatile building block for the synthesis of PROTACs, allowing for the covalent attachment of a target protein ligand.
These application notes provide a comprehensive guide to the use of this compound in the development and characterization of PROTACs in cell-based degradation assays. Detailed protocols for assessing protein degradation via Western blotting and evaluating cellular viability are provided, along with representative data to guide experimental design and interpretation.
Mechanism of Action
PROTACs synthesized using this compound function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity, orchestrated by the PROTAC molecule, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated target protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.
Caption: Mechanism of action for a this compound-based PROTAC.
Data Presentation
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide representative data for CRBN-based PROTACs with PEG linkers, illustrating the expected performance in cell-based assays.
Table 1: Representative Degradation Performance of CRBN-Based PROTACs with PEG Linkers
| Target Protein | PROTAC | Linker | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) |
| BRD4 | PROTAC-A | 4-PEG | H661 | < 500 | > 80 | 18 |
| BRD4 | PROTAC-B | 5-PEG | H661 | < 500 | > 80 | 18 |
| BTK | PROTAC-C | 4-PEG | TMD8 | ~10 | > 90 | 24 |
| BTK | PROTAC-D | 5-PEG | TMD8 | ~10-50 | > 90 | 24 |
Note: This table presents illustrative data from studies on CRBN-recruiting PROTACs with PEG linkers of similar length to the 5-unit PEG in this compound. Actual DC50 and Dmax values are highly dependent on the specific target protein, the warhead, and the cell line used.[2]
Table 2: Example of Time-Dependent Degradation
| PROTAC Concentration | 2 hours | 4 hours | 8 hours | 16 hours | 24 hours |
| Vehicle (DMSO) | 100% | 100% | 100% | 100% | 100% |
| PROTAC (at DC50) | 85% | 65% | 50% | 40% | 35% |
| PROTAC (at 10x DC50) | 70% | 50% | 30% | 20% | 15% |
Note: This table illustrates a typical time course of protein degradation following PROTAC treatment, showing the percentage of target protein remaining relative to a vehicle control.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of PROTACs synthesized from this compound.
Caption: General experimental workflow for cell-based degradation assays.
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC synthesized from this compound
-
Vehicle control (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blot transfer system and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Methodology:
-
Cell Seeding:
-
Plate cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and recover overnight.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in complete cell culture medium.
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
For mechanistic validation, include a control group co-treated with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132).
-
Remove the old medium from the cells and add the medium containing the PROTAC or controls.
-
Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer to each well.
-
Incubate on ice for 30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to new tubes.
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Western Blotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the corresponding loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: Cell Viability Assay (e.g., MTT Assay)
This protocol is used to assess the cytotoxicity of the PROTAC and ensure that the observed protein degradation is not a result of general cell death.
Materials:
-
Cells and culture medium
-
96-well flat-bottom plates
-
PROTAC compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to attach and grow overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in complete culture medium.
-
Treat the cells with the desired concentrations of the PROTAC, including a vehicle control.
-
Incubate for a period that corresponds to the degradation experiment (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot cell viability against PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).
-
Logical Relationships and Troubleshooting
A systematic approach is crucial for successful PROTAC experiments. The following diagram illustrates a logical flow for troubleshooting common issues encountered during cell-based degradation assays.
Caption: A troubleshooting workflow for PROTAC-mediated degradation experiments.
By following these detailed protocols and utilizing the provided data and diagrams as a guide, researchers can effectively employ this compound in the development and characterization of novel PROTACs for targeted protein degradation.
References
Designing a Novel PROTAC: A Step-by-Step Guide for Researchers
Application Notes and Protocols for the Rational Design and Evaluation of Proteolysis-Targeting Chimeras
Introduction to PROTAC Technology
Proteolysis-Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that offer a novel therapeutic modality by targeting proteins for degradation.[1] Unlike traditional inhibitors that merely block the function of a protein, PROTACs eliminate the target protein from the cell entirely.[2] They achieve this by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[3]
A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[4] By simultaneously binding to both the POI and an E3 ligase, the PROTAC forms a ternary complex, which brings the E3 ligase in close proximity to the POI.[5] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
These application notes provide a comprehensive, step-by-step guide for the rational design, synthesis, and evaluation of a novel PROTAC, intended for researchers, scientists, and drug development professionals.
Step 1: Target Validation and Warhead Selection
The initial and most critical step in designing a novel PROTAC is the selection and validation of the protein of interest (POI). The ideal target is a protein whose degradation is anticipated to have a therapeutic benefit.
Key Considerations for Target Selection:
-
Disease Relevance: The POI should be a validated driver of the disease of interest.
-
"Druggability": While PROTACs can target proteins previously considered "undruggable," the presence of a known binding pocket for a small molecule ligand (warhead) significantly accelerates the design process.
-
Cellular Localization and Turnover: The target's subcellular location and natural turnover rate can influence PROTAC efficacy.
Warhead Identification:
Once a target is selected, a suitable "warhead" ligand that binds to the POI must be identified. This can be achieved through:
-
Leveraging Existing Binders: Utilizing known inhibitors, binders, or ligands for the POI is the most common starting point.
-
High-Throughput Screening (HTS): Screening compound libraries to identify novel binders.
-
Fragment-Based Drug Discovery (FBDD): Identifying small, low-affinity fragments that bind to the target and then optimizing them into more potent ligands.
-
Computational Modeling: Using in silico methods to predict and design potential binders.
It is crucial that the warhead has a suitable vector for linker attachment that does not disrupt its binding to the POI. Structural information from X-ray crystallography or cryo-electron microscopy of the POI-ligand complex is invaluable for identifying solvent-exposed regions suitable for linker conjugation.
Step 2: E3 Ligase and Anchor Ligand Selection
The choice of E3 ubiquitin ligase to recruit is another pivotal decision in PROTAC design. While over 600 E3 ligases are encoded in the human genome, only a handful have been extensively utilized for PROTAC development, primarily due to the availability of well-characterized small molecule ligands.
Commonly Used E3 Ligases and Their Ligands:
| E3 Ligase | Ligand Examples |
| Cereblon (CRBN) | Thalidomide, Lenalidomide, Pomalidomide |
| von Hippel-Lindau (VHL) | VHL-1, VH032 |
| Mouse double minute 2 homolog (MDM2) | Nutlin-3a |
| Inhibitor of apoptosis proteins (IAPs) | Bestatin, LCL161 |
Factors Influencing E3 Ligase Selection:
-
Tissue Expression: The chosen E3 ligase should be expressed in the target tissue or cell type.
-
Ligand Availability: The availability of a potent and well-characterized "anchor" ligand for the E3 ligase is a primary consideration.
-
Potential for Cooperativity: The formation of a stable and productive ternary complex can be influenced by favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as cooperativity.
Step 3: Linker Design and Optimization
The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex, as well as the overall physicochemical properties of the molecule. The design and optimization of the linker is often an iterative process.
Key Linker Parameters:
-
Length: The linker must be of an optimal length to span the distance between the POI and the E3 ligase in a productive orientation for ubiquitination. Linker length is often varied systematically to identify the optimal range.
-
Composition: The chemical composition of the linker (e.g., polyethylene glycol (PEG), alkyl chains, or more rigid structures) affects its flexibility, solubility, and cell permeability.
-
Attachment Points: The points at which the linker is attached to the warhead and the anchor ligand are crucial. These attachment points should be at solvent-exposed positions to minimize disruption of binding to their respective proteins.
Quantitative Data on Linker Optimization:
The following table summarizes the impact of linker length and composition on the degradation efficiency of various PROTACs, as measured by DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).
| PROTAC Target | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| BRD4 | CRBN | PEG | 4 | >1000 | <20 |
| BRD4 | CRBN | PEG | 8 | 1.8 | >95 |
| BRD4 | CRBN | PEG | 12 | 4.7 | >95 |
| BTK | CRBN | Alkyl | 5 | 40 | ~90 |
| BTK | CRBN | Alkyl | 8 | 5 | >95 |
| BTK | CRBN | Alkyl | 11 | 1 | >95 |
| TBK1 | VHL | Alkyl/Ether | <12 | >1000 | Not observed |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 |
Note: Data compiled from multiple sources for illustrative purposes. Actual values are highly dependent on the specific PROTAC, cell line, and experimental conditions.
Step 4: Synthesis and Purification of the PROTAC
Once the warhead, E3 ligase ligand, and a series of linkers have been selected, the PROTAC molecules are synthesized. This typically involves standard organic chemistry techniques to couple the three components. After synthesis, the PROTACs must be purified, usually by high-performance liquid chromatography (HPLC), and their identity and purity confirmed by analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Step 5: In Vitro and Cellular Characterization
A series of in vitro and cell-based assays are essential to evaluate the efficacy and mechanism of action of the newly designed PROTACs.
Biochemical and Biophysical Assays for Ternary Complex Formation
The formation of a stable ternary complex is a prerequisite for successful protein degradation. Several biophysical techniques can be used to characterize the formation and stability of the POI-PROTAC-E3 ligase complex.
-
Fluorescence Polarization (FP): Measures the binding affinity of the PROTAC to its target proteins and can be adapted to study ternary complex formation.
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET): A proximity-based assay that can quantify the formation of the ternary complex in a high-throughput format.
-
Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding interactions, including affinity (Kd), enthalpy (ΔH), and entropy (ΔS), and can be used to determine cooperativity.
-
Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI): Real-time, label-free techniques to measure the kinetics (on- and off-rates) and affinity of binary and ternary complex formation.
Cellular Assays for PROTAC Activity
-
Target Engagement Assays: It is crucial to confirm that the PROTAC can engage its target protein within a cellular environment. The NanoBRET™ Target Engagement assay is a powerful tool for this purpose.
-
Protein Degradation Assays: The primary method to assess PROTAC efficacy is to measure the reduction in the levels of the target protein in cells.
-
Western Blotting: A semi-quantitative method to visualize and quantify the decrease in target protein levels.
-
In-Cell Western: A higher-throughput, plate-based immunofluorescence method for quantifying protein levels.
-
Mass Spectrometry-based Proteomics: Provides a global and unbiased view of changes in the proteome upon PROTAC treatment, allowing for the assessment of selectivity.
-
-
Ubiquitination Assays: These assays confirm that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system by detecting the ubiquitination of the target protein.
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation
This protocol describes the steps to quantify PROTAC-induced degradation of a target protein using Western blotting.
Materials:
-
Cell culture reagents
-
PROTAC of interest
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or DMSO for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: TR-FRET Assay for Ternary Complex Formation
This protocol provides a general framework for a TR-FRET assay to quantify the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
Purified, tagged POI (e.g., GST-tagged)
-
Purified, tagged E3 ligase complex (e.g., His-tagged CRBN/DDB1)
-
PROTAC of interest
-
TR-FRET donor antibody (e.g., Tb-anti-GST)
-
TR-FRET acceptor antibody (e.g., AF488-anti-His)
-
Assay buffer
-
384-well microplate
-
TR-FRET plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare a mixture of the tagged POI and tagged E3 ligase in assay buffer. Prepare a mixture of the donor and acceptor antibodies in assay buffer.
-
Assay Plate Setup: Add the PROTAC dilutions to the wells of the 384-well plate.
-
Addition of Proteins: Add the protein mixture to the wells.
-
Addition of Antibodies: Add the antibody mixture to the wells.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 180 minutes) to allow the complex to form and the assay signal to stabilize.
-
Measurement: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration. The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation, where the signal decreases at high concentrations due to the "hook effect".
Visualizations
Caption: A flowchart illustrating the iterative workflow for designing and optimizing a novel PROTAC.
Caption: The ubiquitin-proteasome pathway and the mechanism of PROTAC-mediated protein degradation.
Conclusion
The design of a novel PROTAC is a multidisciplinary endeavor that requires careful consideration of the target protein, E3 ligase, and the connecting linker. A systematic and iterative approach, combining rational design with a comprehensive suite of in vitro and cellular assays, is crucial for the development of potent and selective PROTACs. The protocols and guidelines presented here provide a solid foundation for researchers embarking on the exciting journey of creating next-generation protein degraders.
References
Linker Chemistry for Successful PROTAC Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals.
Introduction to PROTACs and the Pivotal Role of the Linker
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one ligand binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] This ternary complex formation between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[2]
While the choice of ligands for the POI and E3 ligase is critical, the linker connecting them is far from a passive spacer. The linker's length, composition, rigidity, and attachment points (exit vectors) play a crucial role in the overall efficacy of the PROTAC. A well-designed linker will facilitate the formation of a stable and productive ternary complex, while also imparting favorable physicochemical properties to the molecule, such as solubility and cell permeability. This application note provides a detailed overview of linker chemistry in PROTAC development, including a comparison of different linker types, quantitative data on their performance, and detailed protocols for key experimental assays.
Signaling Pathway of PROTAC Action
Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.
Classification and Properties of PROTAC Linkers
PROTAC linkers can be broadly categorized based on their flexibility and chemical composition. The choice of linker type has a profound impact on the PROTAC's properties and performance.
Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains
Flexible linkers are the most commonly used in initial PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.
-
Alkyl Chains: These are simple hydrocarbon chains that provide a high degree of conformational flexibility. While synthetically straightforward, they are generally hydrophobic, which can negatively impact the solubility of the PROTAC molecule.
-
Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than alkyl chains. This increased hydrophilicity can improve the solubility and cell permeability of the PROTAC. Statistics show that approximately 54% of reported PROTACs utilize PEG linkers.
Rigid Linkers
Rigid linkers, which often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, introduce conformational constraints. This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.
Clickable Linkers
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a popular method for PROTAC synthesis. This approach allows for the efficient and modular assembly of PROTACs, facilitating the rapid generation of libraries with diverse linkers. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.
Key Parameters for Linker Optimization
The rational design of a PROTAC requires careful optimization of several linker parameters:
-
Linker Length: The length of the linker is a critical factor that must be empirically determined for each POI-E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing ternary complex formation, while a linker that is too long might result in an unproductive complex geometry.
-
Composition and Physicochemical Properties: The chemical makeup of the linker influences the PROTAC's solubility, permeability, and metabolic stability. A balance between hydrophilicity and hydrophobicity is often required for optimal cellular uptake and bioavailability.
-
Attachment Points (Exit Vectors): The points at which the linker is attached to the POI and E3 ligase ligands are also crucial. The "exit vector" from the ligand binding pocket can significantly influence the relative orientation of the recruited proteins and the stability of the ternary complex.
Quantitative Data on Linker Performance
The following tables summarize quantitative data from published studies, illustrating the impact of linker modifications on the degradation of various target proteins.
Table 1: Impact of Linker Length on BRD4 Degradation
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | Alkyl | 8 | >1000 | <20 | |
| PROTAC B | Alkyl | 12 | 50 | >90 | |
| PROTAC C | Alkyl | 16 | 25 | >95 | |
| PROTAC D | PEG | 2 | >5000 | <10 | |
| PROTAC E | PEG | 3 | ~500 | ~60 | |
| PROTAC F | PEG | 4 | <100 | >90 |
Table 2: Impact of Linker Composition on TBK1 Degradation
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 Degrader 1 | Alkyl/Ether | < 12 | No degradation | - | |
| TBK1 Degrader 2 | Alkyl/Ether | 12 | ~500 | ~80 | |
| TBK1 Degrader 3 | Alkyl/Ether | 21 | 3 | 96 | |
| TBK1 Degrader 4 | Alkyl/Ether | 29 | 292 | 76 |
Table 3: Comparison of Flexible vs. Rigid Linkers for AR Degradation
| PROTAC | Linker Type | Degradation of AR in 22Rv1 cells (at 3 µM) | Reference |
| Parent PROTAC | Flexible (PEG) | Exhibited degradation | |
| Rigid PROTAC | Rigid (Disubstituted Phenyl) | No degradation |
Experimental Protocols
Accurate and reproducible experimental data are essential for the evaluation of PROTAC efficacy. Below are detailed methodologies for key experiments.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.
Protocol 1: Western Blot for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.
Materials:
-
6-well tissue culture plates
-
PROTAC stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for the desired time period (e.g., 4-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following PROTAC treatment.
Materials:
-
96-well flat-bottom tissue culture plates
-
PROTAC stock solution
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.
-
Compound Treatment: Treat cells with serial dilutions of the PROTAC or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance and calculate cell viability as a percentage of the vehicle-treated control to determine the IC₅₀ value.
Protocol 3: Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
ITC is a powerful technique to measure the thermodynamics of binding interactions and determine the cooperativity of ternary complex formation.
Materials:
-
Purified target protein
-
Purified E3 ligase complex
-
PROTAC of interest
-
ITC instrument
-
Dialysis buffer (ensure all components are in a matched buffer)
Procedure:
-
Sample Preparation: Prepare purified proteins and the PROTAC in the same dialysis buffer to minimize buffer mismatch effects.
-
Binary Titrations:
-
PROTAC into E3 Ligase: Fill the ITC cell with the E3 ligase solution and the syringe with the PROTAC solution. Perform a series of injections to determine the binary binding affinity (Kd1).
-
PROTAC into Target Protein: Fill the ITC cell with the target protein solution and the syringe with the PROTAC solution to determine the binary binding affinity (Kd2).
-
-
Ternary Titration:
-
Fill the ITC cell with a solution containing both the E3 ligase and the target protein.
-
Fill the syringe with the PROTAC solution and perform a series of injections.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio.
-
Fit the resulting isotherms to a suitable binding model to determine the thermodynamic parameters (Kd, ΔH, ΔS, and stoichiometry).
-
Calculate the cooperativity factor (α) using the binary and ternary binding affinities. An α value greater than 1 indicates positive cooperativity.
-
Conclusion
The linker is a critical component of a PROTAC molecule, and its rational design is paramount for the development of successful protein degraders. By systematically evaluating linker composition, length, and attachment points using a combination of biophysical and cellular assays, researchers can optimize PROTAC performance. The quantitative data and detailed protocols provided in this application note serve as a valuable resource to guide researchers in the design and evaluation of novel and effective PROTAC-based therapeutics. The continued exploration of new linker chemistries and the application of computational modeling will further enhance our ability to design optimal linkers for any given target.
References
Revolutionizing Drug Discovery: A Guide to Evaluating PROTAC Efficacy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. Unlike traditional inhibitors that merely block a protein's function, PROTACs are engineered heterobifunctional molecules that hijack the cell's own ubiquitin-proteasome system to selectively eliminate target proteins of interest (POIs).[1][2] This catalytic mechanism of action offers the potential for improved potency, prolonged pharmacodynamics, and the ability to target proteins previously considered "undruggable".[2][3]
This document provides a comprehensive experimental workflow designed to rigorously evaluate the efficacy of novel PROTAC molecules. It outlines key cellular and biochemical assays, offers detailed step-by-step protocols, and presents a framework for clear data presentation to guide researchers through the critical stages of PROTAC development and optimization.
The PROTAC Mechanism of Action: A Signaling Cascade
PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase.[4] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome. This process is catalytic, allowing a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Caption: PROTAC-mediated protein degradation pathway.
A Step-by-Step Experimental Workflow for PROTAC Evaluation
A robust evaluation of a PROTAC's efficacy requires a multi-faceted approach, progressing from initial confirmation of target degradation to a comprehensive analysis of cellular consequences and potential off-target effects.
Caption: A logical workflow for evaluating PROTAC efficacy.
I. Assessment of Target Protein Degradation
The primary measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein. Several quantitative and semi-quantitative methods can be employed.
Protocol 1: Western Blot for Target Protein Degradation
Western blotting is a fundamental technique to visualize and quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Add chemiluminescent substrate and capture the signal. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.
Data Presentation:
| PROTAC Concentration (nM) | Target Protein Level (Normalized to Control) | % Degradation |
| 0 (Vehicle) | 1.00 | 0 |
| 1 | 0.85 | 15 |
| 10 | 0.45 | 55 |
| 100 | 0.15 | 85 |
| 1000 | 0.10 | 90 |
| 10000 | 0.12 | 88 |
From this data, a dose-response curve can be generated to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation). A "hook effect," where efficacy decreases at higher concentrations, can also be observed.
II. Mechanistic Validation
Confirming that the observed protein degradation occurs through the intended PROTAC mechanism is crucial.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay demonstrates the PROTAC-dependent interaction between the target protein and the E3 ligase.
Methodology:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to prevent degradation of the target protein.
-
Lyse the cells and perform immunoprecipitation using an antibody against the target protein or the E3 ligase.
-
Elute the bound proteins and analyze the eluate by Western blot for the presence of all three components of the ternary complex: the target protein, the PROTAC-recruited E3 ligase, and the PROTAC itself (if an antibody is available).
Protocol 3: Ubiquitination Assay
This assay confirms that the target protein is ubiquitinated prior to degradation.
Methodology:
-
Treat cells with the PROTAC and a proteasome inhibitor.
-
Perform immunoprecipitation for the target protein.
-
Probe the immunoprecipitated protein with an anti-ubiquitin antibody via Western blot to detect polyubiquitination.
III. Evaluation of Cellular Phenotype
Assessing the downstream functional consequences of target protein degradation is a critical step in evaluating PROTAC efficacy.
Protocol 4: Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures the impact of target protein degradation on cell health and proliferation.
Methodology:
-
Seed cells in a 96-well plate and treat with a range of PROTAC concentrations.
-
After a specified incubation period (e.g., 72 hours), add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value, the concentration of PROTAC that inhibits cell growth by 50%.
Data Presentation:
| PROTAC Concentration (nM) | Cell Viability (% of Control) |
| 0 (Vehicle) | 100 |
| 1 | 95 |
| 10 | 70 |
| 100 | 30 |
| 1000 | 15 |
IV. Assessment of Off-Target Effects
Ensuring the selectivity of a PROTAC is paramount for its therapeutic potential.
Protocol 5: Global Proteomics for Off-Target Analysis
Mass spectrometry-based proteomics provides an unbiased, global view of protein expression changes in response to PROTAC treatment, enabling the identification of unintended degraded proteins.
Methodology:
-
Treat cells with the PROTAC at a concentration that achieves Dmax and a vehicle control.
-
Prepare cell lysates and digest proteins into peptides.
-
Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use label-free quantification or isobaric labeling (e.g., TMT) to compare protein abundance between treated and control samples.
-
Identify proteins that are significantly downregulated in the PROTAC-treated samples, apart from the intended target.
V. In Vivo Efficacy Evaluation
The ultimate test of a PROTAC's therapeutic potential lies in its efficacy in a living organism.
Protocol 6: In Vivo Animal Models
Animal models, such as xenograft models for cancer, are used to assess the in vivo pharmacodynamics and anti-tumor activity of PROTACs.
Methodology:
-
Establish tumors in immunocompromised mice by subcutaneously injecting cancer cells.
-
Once tumors reach a palpable size, treat the mice with the PROTAC or vehicle control via an appropriate route of administration (e.g., oral, intraperitoneal).
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, excise tumors and analyze target protein degradation in the tumor tissue by Western blot or immunohistochemistry.
Data Presentation:
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | 1500 | 0 |
| PROTAC (10 mg/kg) | 500 | 66.7 |
Conclusion
The experimental workflow detailed in these application notes provides a robust framework for the comprehensive evaluation of PROTAC efficacy. By systematically assessing target degradation, validating the mechanism of action, analyzing cellular consequences, and investigating off-target effects and in vivo activity, researchers can confidently identify and advance promising PROTAC candidates for further therapeutic development. This rigorous approach is essential for unlocking the full potential of this transformative technology in the fight against a wide range of diseases.
References
Application Notes and Protocols for the Use of Thalidomide-PEG5-NH2 in Developing Molecular Glues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide and its derivatives have emerged as powerful tools in the field of targeted protein degradation (TPD), acting as molecular glues that induce the degradation of specific target proteins.[1][2] These molecules function by recruiting the E3 ubiquitin ligase Cereblon (CRBN) to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[2] Thalidomide-PEG5-NH2 is a functionalized building block designed for the synthesis of molecular glues and Proteolysis Targeting Chimeras (PROTACs). It incorporates the CRBN-binding moiety (thalidomide) connected to a 5-unit polyethylene glycol (PEG) linker terminating in a primary amine (-NH2). This amine group serves as a versatile chemical handle for conjugation to a ligand that binds to a protein of interest (POI), thereby creating a heterobifunctional molecule that can induce the degradation of the POI.[3][4]
The PEG linker in this compound offers several advantages, including increased hydrophilicity, which can improve the solubility and cell permeability of the resulting molecular glue. The length and composition of the linker are critical determinants of the efficacy of a PROTAC or molecular glue, influencing the formation of a stable and productive ternary complex between the target protein, the degrader molecule, and the E3 ligase.
These application notes provide a comprehensive overview of the use of this compound in the development of molecular glues, including detailed experimental protocols for their synthesis and characterization.
Data Presentation
Quantitative characterization is essential for evaluating the efficacy and selectivity of newly developed molecular glues. Key parameters include the binding affinity of the thalidomide moiety to CRBN, and the degradation efficiency (DC50 and Dmax) of the final molecular glue against the target protein.
While specific quantitative data for molecular glues synthesized using the this compound linker is not extensively available in the public domain, the following tables provide representative data for thalidomide and its analogues binding to CRBN, and for molecular glues with similar linkers to illustrate the expected performance metrics.
Table 1: Binding Affinities of Thalidomide and its Analogues to the DDB1-CRBN Complex.
| Compound | Dissociation Constant (Kd) |
| Thalidomide | ~250 nM |
| Lenalidomide | ~178 nM |
| Pomalidomide | ~157 nM |
Data is illustrative and sourced from studies on thalidomide and its derivatives.
Table 2: Representative Degradation Data for CRBN-based Molecular Glues.
| Target Protein | Molecular Glue/PROTAC | Linker Type | DC50 | Dmax | Cell Line |
| BRD4 | dBET1 | PEG-based | 78.8 nM | >90% | RS4;11 |
| BRD4 | ARV-825 | PEG-based | <1 nM | >95% | RS4;11 |
| AR | Compound 9 | PEG-based | 10 µM | Significant Degradation | HeLa |
| BCR-ABL | SNIPER(ABL)-062 | Alkyl/Ether | 30-100 nM | >70% | K562 |
This table presents representative data from various studies on CRBN-based degraders with different linkers to demonstrate the range of potencies and efficiencies that can be achieved. The performance of a molecular glue synthesized with this compound would need to be experimentally determined.
Signaling Pathways and Experimental Workflows
The development and characterization of molecular glues involve a series of experiments to confirm their mechanism of action and efficacy. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a general experimental workflow.
Caption: CRBN-mediated protein degradation pathway.
Caption: Workflow for molecular glue evaluation.
Experimental Protocols
Protocol 1: Synthesis of a Molecular Glue using this compound
This protocol describes a general method for conjugating this compound to a protein of interest (POI) ligand containing a carboxylic acid via amide bond formation.
Materials:
-
This compound
-
POI ligand with a carboxylic acid functional group
-
Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with NHS (N-Hydroxysuccinimide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Base: e.g., Diisopropylethylamine (DIPEA)
-
Reaction vials
-
Stirring apparatus
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometry (MS) for characterization
Procedure:
-
Dissolution: Dissolve the POI ligand (1 equivalent) in anhydrous DMF or DMSO.
-
Activation: Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution of the POI ligand. Alternatively, use EDC (1.2 equivalents) and NHS (1.2 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add a solution of this compound (1 equivalent) in anhydrous DMF or DMSO to the activated POI ligand solution.
-
Reaction: Allow the reaction to proceed at room temperature for 2-24 hours. Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, purify the crude product by preparative HPLC to obtain the desired molecular glue.
-
Characterization: Confirm the identity and purity of the final product by MS and NMR spectroscopy.
Protocol 2: Western Blot for Protein Degradation Assay
This protocol details the steps to assess the ability of a synthesized molecular glue to induce the degradation of the target protein in a cellular context.
Materials:
-
Cell line expressing the protein of interest (POI)
-
Synthesized molecular glue
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the molecular glue (and a DMSO control) for a desired period (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. Re-probe the membrane with a loading control antibody to ensure equal protein loading.
Protocol 3: Ternary Complex Formation Assay (TR-FRET)
This protocol provides a method to assess the formation of the POI-molecular glue-CRBN ternary complex using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Materials:
-
Recombinant purified POI (e.g., His-tagged)
-
Recombinant purified CRBN-DDB1 complex (e.g., Avi-tagged and biotinylated)
-
Synthesized molecular glue
-
TR-FRET reagents:
-
Terbium-cryptate labeled anti-His antibody (donor)
-
d2-labeled streptavidin (acceptor)
-
-
Assay buffer
-
384-well low-volume plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the molecular glue in assay buffer. Prepare solutions of the POI and CRBN-DDB1 complex in assay buffer.
-
Assay Setup: In a 384-well plate, add the POI, CRBN-DDB1 complex, and the molecular glue at various concentrations.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.
-
Detection: Add the TR-FRET donor and acceptor reagents to the wells.
-
Measurement: After another incubation period, measure the TR-FRET signal (emission at 665 nm and 620 nm) using a plate reader.
-
Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm) and plot it against the molecular glue concentration to determine the EC50 for ternary complex formation.
Protocol 4: In Vitro Ubiquitination Assay
This protocol is designed to confirm that the molecular glue-induced ternary complex is active and leads to the ubiquitination of the POI.
Materials:
-
Recombinant purified POI
-
Recombinant purified CRBN-DDB1-CUL4A-RBX1 E3 ligase complex
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D1)
-
Ubiquitin
-
ATP
-
Synthesized molecular glue
-
Ubiquitination reaction buffer
-
SDS-PAGE sample buffer
-
Western blot reagents (as in Protocol 2)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 ligase complex, POI, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
Initiate Reaction: Add the molecular glue (or DMSO control) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-90 minutes).
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.
-
Detection: Analyze the reaction products by Western blotting using an antibody against the POI. A high molecular weight smear or ladder of bands indicates polyubiquitination. An anti-ubiquitin antibody can also be used to confirm ubiquitination.
Protocol 5: Quantitative Proteomics for Selectivity Profiling
This protocol outlines a general workflow for using quantitative mass spectrometry-based proteomics to assess the selectivity of a molecular glue across the entire proteome.
Materials:
-
Cell line of interest
-
Synthesized molecular glue
-
DMSO (vehicle control)
-
Reagents for cell lysis and protein extraction
-
Reagents for protein digestion (e.g., trypsin)
-
Reagents for peptide labeling (e.g., TMT or iTRAQ) for multiplexed analysis (optional)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Proteomics data analysis software (e.g., MaxQuant)
Procedure:
-
Cell Treatment and Lysis: Treat cells with the molecular glue or DMSO for a defined period. Harvest and lyse the cells.
-
Protein Digestion: Extract proteins and digest them into peptides using trypsin.
-
Peptide Labeling (Optional): Label the peptides from different treatment conditions with isobaric tags (e.g., TMT).
-
LC-MS/MS Analysis: Analyze the peptide samples by LC-MS/MS to identify and quantify the proteins.
-
Data Analysis: Process the raw data to identify proteins and quantify their relative abundance between the treated and control samples. Identify proteins that are significantly downregulated in the presence of the molecular glue.
-
Target Validation: Validate the identified off-targets using orthogonal methods such as Western blotting.
Conclusion
This compound is a valuable building block for the rational design and synthesis of molecular glues for targeted protein degradation. The protocols provided herein offer a comprehensive guide for researchers to synthesize, characterize, and validate the efficacy and selectivity of novel molecular glues. By systematically applying these methodologies, researchers can advance the development of this promising therapeutic modality to target previously "undruggable" proteins involved in various diseases.
References
Application Notes and Protocols for Targeted Protein Knockdown Using Thalidomide-PEG5-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins rather than simply inhibiting their function. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade a target protein.
This document provides detailed application notes and protocols for the use of Thalidomide-PEG5-NH2, a key building block in the synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase. This compound consists of a thalidomide moiety, which binds to CRBN, connected to a 5-unit polyethylene glycol (PEG) linker terminating in a primary amine (-NH2). This terminal amine serves as a versatile chemical handle for the conjugation of a ligand that targets a specific protein of interest. The resulting PROTAC facilitates the formation of a ternary complex between the target protein and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The fundamental mechanism of a thalidomide-based PROTAC involves bringing a target protein into close proximity with the CRBN E3 ubiquitin ligase. This induced proximity triggers the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Figure 1. Mechanism of action for a thalidomide-based PROTAC.
Data Presentation: Quantitative Analysis of PROTAC Efficacy
The efficacy of a PROTAC is primarily determined by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates a more potent PROTAC.
-
Dmax: The maximum percentage of target protein degradation that can be achieved with a given PROTAC.
| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| 11(ZB-S-29) | SHP2 | Thalidomide | PEG-based | HeLa | 6.02 | >90 | [1] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and evaluation of PROTACs constructed using this compound.
Protocol 1: Synthesis of a PROTAC via Amide Bond Formation
This protocol describes the conjugation of a carboxylic acid-containing target protein ligand to the terminal amine of this compound.
Materials:
-
This compound
-
Target protein ligand with a carboxylic acid functional group
-
N,N-Dimethylformamide (DMF), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling reagent
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Dissolve the target protein ligand (1.0 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add PyBOP (1.2 eq) to the reaction mixture and stir for another 10 minutes.
-
In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the this compound solution to the activated target protein ligand solution.
-
Allow the reaction to proceed at room temperature for 4-16 hours, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction with water.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the synthesized PROTAC by MS and NMR spectroscopy.
Figure 2. Workflow for PROTAC synthesis via amide coupling.
Protocol 2: Determination of DC50 and Dmax by Western Blotting
This protocol outlines the steps to quantify target protein degradation in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (e.g., in DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
PROTAC Treatment: The following day, treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 3: In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is dependent on the ubiquitination of the target protein.
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRBN/DDB1 complex
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
PROTAC
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Assemble the ubiquitination reaction mixture containing E1, E2, CRBN/DDB1, target protein, ubiquitin, and ATP in the reaction buffer.
-
Add the PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control.
-
Initiate the reaction by adding ATP and incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Analyze the reaction products by Western blotting using an antibody against the target protein.
-
The appearance of higher molecular weight bands corresponding to ubiquitinated target protein in the presence of the PROTAC indicates successful ubiquitination.
Figure 3. Workflow for an in vitro ubiquitination assay.
Conclusion
This compound is a valuable and versatile building block for the construction of PROTACs that recruit the CRBN E3 ubiquitin ligase. The protocols and application notes provided herein offer a comprehensive guide for researchers to synthesize, characterize, and evaluate the efficacy of PROTACs for targeted protein degradation. The successful application of these methodologies will enable the development of novel therapeutics and powerful research tools to probe the function of specific proteins in health and disease.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Thalidomide-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during the development of Thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why do my Thalidomide-based PROTACs have poor solubility?
A1: The poor solubility of Thalidomide-based PROTACs is often attributed to their high molecular weight and significant lipophilicity, which places them in the "beyond Rule of Five" (bRo5) chemical space.[1][2] These large and complex molecules possess a structure that can lead to low aqueous solubility.[3] Specifically, the presence of a long alkyl linker can contribute to a large nonpolar surface area, which is a primary driver of low aqueous solubility.[1]
Q2: How does the linker connecting the Thalidomide moiety and the warhead affect solubility?
A2: The linker's length, composition, and flexibility are critical determinants of a PROTAC's physicochemical properties, including solubility.[4] While longer, more flexible linkers like polyethylene glycol (PEG) are often incorporated to improve hydrophilicity and water solubility, other structural features of the PROTAC can still lead to poor overall solubility. For instance, replacing a flexible PEG linker with a more rigid 1,4-disubstituted phenyl ring has been shown to improve cellular permeability, which is often linked to solubility. Introducing basic nitrogen atoms into the linker, for example by including a piperazine or piperidine ring, can also enhance solubility.
Q3: Can modifying the Thalidomide (Cereblon ligand) portion improve solubility?
A3: Yes, while the Thalidomide scaffold is crucial for Cereblon (CRBN) binding, minor modifications can sometimes improve a PROTAC's properties without abolishing its primary function. However, this approach requires careful structure-activity relationship (SAR) studies to ensure that any changes do not negatively impact E3 ligase engagement.
Q4: What is the "hook effect" and is it related to solubility?
A4: The "hook effect" is a phenomenon observed in PROTAC-mediated degradation where increasing the PROTAC concentration beyond an optimal point leads to a decrease in protein degradation. This is due to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) at high concentrations, which are unproductive for degradation, instead of the desired ternary complex (target-PROTAC-E3 ligase). While not directly a solubility issue, poor solubility can lead to inaccurate concentration determinations and complicate the interpretation of experimental results, potentially masking or mimicking a hook effect.
Troubleshooting Guides
Issue 1: PROTAC Precipitation in Aqueous Buffers for In Vitro Assays
Symptom: Visible precipitate forms when the PROTAC stock solution (typically in DMSO) is diluted into aqueous assay buffers (e.g., PBS).
Possible Causes:
-
Low intrinsic aqueous solubility of the PROTAC.
-
The final concentration of the PROTAC in the assay exceeds its solubility limit.
-
Insufficient organic co-solvent in the final assay buffer.
Troubleshooting Steps:
-
Use a Co-solvent: Introduce a small percentage of an organic solvent like DMSO into the final assay buffer to maintain solubility. Be cautious of the potential effects of the co-solvent on your specific assay.
-
Optimize Co-solvent Concentration: Determine the minimum concentration of a co-solvent required to keep your PROTAC in solution. This can be done by preparing a series of buffers with varying co-solvent percentages and observing for precipitation upon addition of the PROTAC stock solution.
-
Adjust pH: If your PROTAC contains ionizable functional groups, its solubility will be pH-dependent. For basic groups, solubility generally increases in more acidic buffers (lower pH), while for acidic groups, solubility increases in more basic buffers (higher pH). Experiment with buffers of different pH values to find the optimal condition.
-
Incorporate Excipients: The addition of surfactants or other solubilizing agents to the assay buffer can increase the apparent solubility of your PROTAC.
-
Sonication: Gentle sonication of stock solutions can sometimes help in dissolving the compound.
Issue 2: Low Oral Bioavailability in Animal Models Due to Poor Solubility
Symptom: The PROTAC shows good in vitro degradation but has poor and variable plasma exposure following oral administration in animal models.
Possible Causes:
-
Low aqueous solubility limits dissolution in the gastrointestinal tract.
-
Poor permeability across the intestinal epithelium.
-
First-pass metabolism in the liver.
Troubleshooting Strategies:
-
Formulation Development:
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can create a high-energy amorphous form that exhibits enhanced aqueous solubility and can lead to a supersaturated state in solution. Polymers like hydroxypropyl methylcellulose acetate succinate (HPMCAS) have been shown to be effective.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating the PROTAC in a mixture of oils, surfactants, and co-solvents can lead to the formation of fine emulsions in aqueous media, thereby improving solubility and absorption.
-
-
Chemical Modification:
-
Linker Optimization: Modify the linker to introduce more polar or ionizable groups. For example, incorporating basic amines can improve solubility.
-
Introduce Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can shield polar groups, which can improve cell permeability.
-
Prodrug Strategy: A prodrug approach, where a lipophilic group is added to the CRBN ligand, has been shown to significantly increase the bioavailability of a PROTAC.
-
Data Presentation
Table 1: Physicochemical Properties Influencing PROTAC Solubility
| Parameter | Favorable Range for Improved Solubility | Rationale |
| Calculated logD (BRlogD) | < 2.58 | Lower lipophilicity generally correlates with higher aqueous solubility. |
| Total Polar Surface Area (TPSA) | > 289 Ų | Higher polarity can favor solubility. |
| Hydrogen Bond Donors (HBDs) | Minimized | Reducing the number of HBDs can improve cell permeability, which is often linked to overall bioavailability. |
Table 2: Comparison of Formulation Strategies for Solubility Enhancement
| Formulation Strategy | Principle | Reported Solubility/Supersaturation Improvement |
| Amorphous Solid Dispersion (ASD) with HPMCAS | Stabilizes the PROTAC in a high-energy amorphous state. | Up to a 2-fold increase in drug supersaturation compared to the pure amorphous drug. |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | Spontaneous formation of a nanoemulsion in an aqueous environment. | Significantly enhanced solubility in aqueous and biorelevant media has been reported for some PROTACs. |
Experimental Protocols
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the thermodynamic aqueous solubility of a Thalidomide-based PROTAC.
Materials:
-
Thalidomide-based PROTAC
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic solvent for stock solution (e.g., DMSO)
-
Microcentrifuge tubes
-
Orbital shaker
-
Centrifuge
-
HPLC or LC-MS system
Procedure:
-
Add an excess amount of the solid PROTAC to a microcentrifuge tube containing a known volume of PBS (e.g., 1 mL).
-
Seal the tube and place it on an orbital shaker at room temperature.
-
Shake the mixture for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the sample at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Analyze the concentration of the PROTAC in the supernatant using a validated HPLC or LC-MS method with a standard curve.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an ASD of a Thalidomide-based PROTAC to improve its dissolution properties.
Materials:
-
Thalidomide-based PROTAC
-
Polymer (e.g., HPMCAS)
-
Volatile organic solvent (e.g., acetone, methanol)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve a specific weight ratio of the PROTAC and the polymer (e.g., 20% w/w drug loading) in a suitable volatile organic solvent.
-
Ensure complete dissolution of both components.
-
Remove the solvent using a rotary evaporator to form a thin film.
-
Further dry the resulting solid under high vacuum at an elevated temperature (below the glass transition temperature of the mixture) for an extended period (e.g., 24-48 hours) to remove any residual solvent.
-
The resulting solid is the amorphous solid dispersion.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A workflow diagram illustrating the troubleshooting process for poor PROTAC solubility in both in vitro and in vivo settings.
Caption: The mechanism of action for a Thalidomide-based PROTAC, leading to targeted protein degradation.
References
Technical Support Center: Optimizing PEGylated PROTAC Linker Length
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working on the optimization of Polyethylene Glycol (PEG) linkers in Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why is the linker length of a PEGylated PROTAC so critical for its efficacy?
The linker in a PROTAC is not just a passive spacer; it plays a crucial role in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] An optimal linker length is essential because it governs the spatial arrangement and distance between the target protein and the E3 ligase.[3][4] If the linker is too short, it can cause steric hindrance, preventing the formation of a stable ternary complex.[3] Conversely, a linker that is too long might create a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.
Q2: What are the advantages of using PEG linkers in PROTAC design?
PEG linkers are widely used in PROTAC design due to several beneficial properties:
-
Hydrophilicity: PEG chains enhance the solubility of the often large and lipophilic PROTAC molecules, which can otherwise lead to poor bioavailability.
-
Biocompatibility: PEGs are well-tolerated in biological systems.
-
Tunable Length: The length of a PEG linker can be easily and systematically varied, allowing for precise optimization of the PROTAC's efficacy.
-
Flexibility: The inherent flexibility of PEG linkers can help the PROTAC adopt a favorable conformation for the formation of the ternary complex.
Q3: How does linker length impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC?
Systematic studies have shown that varying the PEG linker length can significantly affect the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum level of protein degradation). The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. For some targets, shorter linkers may be more effective, while for others, longer linkers are required to achieve potent degradation.
Q4: What is the "hook effect" and how does linker optimization relate to it?
The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation efficiency decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form separate binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex. While primarily concentration-dependent, a poorly optimized linker that leads to an unstable ternary complex can worsen the hook effect.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no target protein degradation. | The linker length is suboptimal, leading to an unstable or unproductive ternary complex. | Synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6, PEG8). |
| The PROTAC has poor cell permeability. | Incorporate more hydrophilic elements like longer PEG chains to improve solubility and potentially cell permeability. | |
| The chosen E3 ligase is not expressed or is expressed at low levels in the cell line. | Confirm the expression of the E3 ligase (e.g., VHL, CRBN) in your target cells using Western blot or qPCR. | |
| Significant "hook effect" observed. | High concentrations of the PROTAC are favoring the formation of binary complexes over the ternary complex. | Optimize the linker to enhance the stability of the ternary complex. Perform detailed dose-response experiments to identify the optimal concentration range. |
| Inconsistent results between experiments. | Issues with experimental setup or reagents. | Ensure consistent cell seeding density, treatment times, and reagent quality. Always include appropriate controls (e.g., vehicle control, inactive epimer). |
Quantitative Data Summary
The following tables summarize hypothetical data from studies investigating the impact of PEG linker length on PROTAC efficacy.
Table 1: Effect of Linker Length on Target Protein Degradation
| PROTAC | Linker Length (PEG units) | DC50 (nM) | Dmax (%) |
| PROTAC-1 | 2 | 500 | 45 |
| PROTAC-2 | 4 | 150 | 75 |
| PROTAC-3 | 6 | 25 | 95 |
| PROTAC-4 | 8 | 100 | 80 |
| PROTAC-5 | 10 | 300 | 60 |
This table illustrates a common trend where an optimal linker length (in this case, PEG6) results in the lowest DC50 and highest Dmax values.
Table 2: Impact of Linker Length on Ternary Complex Formation
| PROTAC | Linker Length (PEG units) | Ternary Complex Stability (Arbitrary Units) |
| PROTAC-A | 3 | 1.2 |
| PROTAC-B | 5 | 3.8 |
| PROTAC-C | 7 | 8.5 |
| PROTAC-D | 9 | 4.1 |
This table demonstrates the correlation between linker length and the stability of the ternary complex, which is a key determinant of PROTAC efficacy.
Experimental Protocols
PROTAC Synthesis (General Two-Step Coupling)
This protocol describes a general method for synthesizing a PEGylated PROTAC using two coupling reactions.
Materials:
-
E3 ligase ligand (e.g., with an amine handle)
-
Bifunctional PEG linker (e.g., HOOC-PEGn-N3)
-
Target protein ligand (e.g., with an alkyne handle)
-
Coupling reagents (e.g., HATU, DIPEA)
-
Copper(I) catalyst for click chemistry (e.g., copper(II) sulfate and sodium ascorbate)
-
Solvents (e.g., DMF, t-BuOH/H2O)
-
LC-MS for reaction monitoring
-
Preparative HPLC for purification
Procedure:
-
First Coupling Reaction:
-
Dissolve the E3 ligase ligand and the bifunctional PEG linker in a suitable solvent like DMF.
-
Add coupling reagents such as HATU and DIPEA.
-
Stir the reaction at room temperature and monitor its completion using LC-MS.
-
Purify the resulting E3 ligase-linker intermediate by preparative HPLC.
-
-
Second Coupling Reaction (Click Chemistry):
-
Dissolve the purified E3 ligase-linker intermediate (with an azide) and the target protein ligand (with an alkyne) in a solvent mixture like t-BuOH/H2O.
-
Add the copper(I) catalyst.
-
Stir the reaction at room temperature until completion.
-
Purify the final PROTAC product using preparative HPLC.
-
Western Blot for PROTAC-Induced Degradation
This protocol is for quantifying the degradation of a target protein after PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle-only control.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using lysis buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for optimizing PEGylated PROTAC linker length.
Caption: Impact of linker length on ternary complex formation.
References
Technical Support Center: Overcoming Off-Target Effects in PROTAC Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in mitigating off-target effects during Proteolysis-Targeting Chimera (PROTAC) experiments.
Troubleshooting Guides
This section offers solutions to specific problems you might encounter during your PROTAC experiments.
Problem 1: Significant degradation of unintended proteins is observed in proteomics data.
Possible Causes and Solutions:
-
High PROTAC Concentration: Excessive concentrations can lead to non-specific interactions and the formation of unproductive binary complexes, causing off-target degradation.[1]
-
Solution: Perform a detailed dose-response experiment to identify the optimal concentration that maximizes on-target degradation while minimizing off-target effects. Start with a broad concentration range (e.g., 0.1 nM to 10 µM) to identify the Dmax (maximum degradation) and DC50 (half-maximal degradation concentration) for your target protein.[2] For subsequent experiments, use the lowest effective concentration.
-
-
Promiscuous Warhead or E3 Ligase Ligand: The ligand binding to your protein of interest (POI) or the E3 ligase may have inherent affinities for other proteins. For instance, pomalidomide-based PROTACs are known to cause off-target degradation of zinc-finger (ZF) proteins.[1][3]
-
Solution: Employ medicinal chemistry strategies to optimize the selectivity of your PROTAC. This can involve modifying the warhead or the E3 ligase ligand to reduce off-target binding. For pomalidomide-based PROTACs, modifications at the C5 position of the phthalimide ring have been shown to decrease the degradation of ZF proteins.[3]
-
-
Formation of Off-Target Ternary Complexes: The PROTAC may facilitate the formation of a stable ternary complex between an off-target protein and the E3 ligase.
-
Solution: Utilize negative controls to confirm that the observed off-target degradation is dependent on the formation of a ternary complex. An inactive epimer of the E3 ligase ligand or a PROTAC with a mutated warhead that doesn't bind the intended target can help differentiate between on-target and off-target effects.
-
Problem 2: The dose-response curve for my target protein shows a "hook effect."
Possible Cause and Solution:
-
Formation of Unproductive Binary Complexes: At high concentrations, PROTACs can independently bind to the target protein and the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to form the productive ternary complex required for degradation, leading to a decrease in degradation efficiency.
-
Solution: To mitigate the hook effect, it is crucial to perform a comprehensive dose-response analysis to identify the optimal concentration range for your PROTAC. A wide concentration range will help to fully characterize the bell-shaped curve and determine the concentration at which the hook effect begins. For routine experiments, use concentrations at or below the Dmax. Designing PROTACs with higher cooperativity can also help stabilize the ternary complex over binary complexes, potentially reducing the hook effect.
-
Problem 3: No degradation of the target protein is observed.
Possible Causes and Solutions:
-
Poor Cell Permeability: PROTACs are large molecules and may not efficiently cross the cell membrane.
-
Solution: Confirm cellular uptake of your PROTAC using assays like the NanoBRET target engagement assay. If permeability is low, consider optimizing the linker or modifying the physicochemical properties of the PROTAC.
-
-
Low E3 Ligase Expression: The recruited E3 ligase may not be sufficiently expressed in your cell line.
-
Solution: Confirm the expression of the target E3 ligase (e.g., VHL, CRBN) in your cell line using Western blotting or qPCR.
-
-
Inefficient Ternary Complex Formation: The PROTAC may not effectively bridge the interaction between the target protein and the E3 ligase.
-
Solution: Directly measure ternary complex formation using biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), AlphaLISA, or live-cell assays like NanoBRET.
-
Frequently Asked Questions (FAQs)
Q1: What are the essential negative controls for a PROTAC experiment?
A1: To ensure that the observed protein degradation is a result of the intended PROTAC mechanism, the following negative controls are crucial:
-
Inactive Epimer/Stereoisomer: An epimer of the E3 ligase ligand that does not bind to the E3 ligase but is otherwise structurally identical to the active PROTAC. For example, the (S)-stereoisomer of the hydroxyproline moiety in VHL-recruiting PROTACs can serve as a negative control for the active (R)-stereoisomer.
-
Warhead Mutant: A PROTAC with a modification in the warhead that abolishes its binding to the target protein.
-
E3 Ligase Ligand Alone: The E3 ligase-binding component of the PROTAC by itself can help identify any off-target effects associated with this moiety.
-
Proteasome Inhibitor: Pre-treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of the target protein, confirming that the degradation is proteasome-dependent.
Q2: How can I identify off-target proteins degraded by my PROTAC?
A2: Mass spectrometry-based proteomics is the most powerful and unbiased method for identifying off-target effects.
-
Global Proteomics: Techniques like label-free quantification (LFQ) or tandem mass tagging (TMT) provide a comprehensive overview of changes in the cellular proteome following PROTAC treatment.
-
Targeted Proteomics: This approach can be used to specifically and sensitively quantify known or suspected off-target proteins.
Q3: How do I validate that my PROTAC works through the intended E3 ligase?
A3: CRISPR/Cas9-mediated knockout of the intended E3 ligase is the gold standard for validating the E3 ligase-dependency of your PROTAC. If the PROTAC's activity is dependent on a specific E3 ligase, knocking out that ligase will abrogate the degradation of the target protein.
Q4: What is ternary complex cooperativity and why is it important?
A4: Ternary complex cooperativity (alpha) is a measure of how the binding of the PROTAC to one of the proteins (target or E3 ligase) affects its affinity for the other. Positive cooperativity, where the formation of a binary complex enhances the binding of the third partner, is generally desirable as it leads to a more stable and productive ternary complex. This can result in more efficient degradation, often at lower PROTAC concentrations.
Data Presentation
Table 1: Quantitative Analysis of Target Protein Degradation using CRISPR-Cas9 Validation
| Cell Line | PROTAC Concentration (nM) | Target Protein Level (% of Control) | E3 Ligase (VHL) Level (% of Control) |
| Wild-Type | 0 | 100 | 100 |
| Wild-Type | 10 | 55 | 97 |
| Wild-Type | 100 | 20 | 99 |
| VHL Knockout | 0 | 100 | <5 |
| VHL Knockout | 10 | 98 | <5 |
| VHL Knockout | 100 | 95 | <5 |
Table 2: Global Proteomics Summary for Off-Target Identification
| Treatment | Total Proteins Identified | Significantly Downregulated Proteins (p < 0.05, Fold Change < 0.5) | On-Target Protein | Potential Off-Targets |
| Vehicle (DMSO) | ~8,000 | 0 | - | - |
| Active PROTAC (100 nM) | ~8,000 | 5 | Target X | Protein A, Protein B, Protein C, Protein D |
| Inactive Control (100 nM) | ~8,000 | 0 | - | - |
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Profiling using TMT
This protocol provides a general workflow for identifying off-target protein degradation.
-
Cell Culture and Treatment: Plate cells and treat with the active PROTAC, an inactive control, and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6-24 hours).
-
Cell Lysis and Protein Digestion: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay. Digest the proteins into peptides using trypsin.
-
Tandem Mass Tag (TMT) Labeling: Label the peptide samples from each treatment condition with the respective TMT reagents according to the manufacturer's protocol.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data using proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Identify proteins that are significantly downregulated in the active PROTAC-treated sample compared to the controls.
Protocol 2: CRISPR/Cas9-Mediated E3 Ligase Knockout for Target Validation
This protocol outlines the steps to confirm the E3 ligase dependency of a PROTAC.
-
Design and Synthesize gRNA: Design guide RNAs (gRNAs) targeting the gene of the E3 ligase of interest (e.g., VHL or CRBN).
-
Transfection and Selection: Co-transfect a suitable cell line with a Cas9 expression vector and the gRNA vector. Select for successfully transfected cells (e.g., using antibiotic resistance or FACS).
-
Clonal Isolation and Validation: Isolate single-cell clones and expand them. Validate the knockout of the E3 ligase by Western blotting and sequencing of the target genomic locus.
-
PROTAC Treatment and Analysis: Treat the wild-type and E3 ligase knockout cells with a dose-range of your PROTAC.
-
Western Blot Analysis: Lyse the cells and perform a Western blot to assess the degradation of the target protein. The degradation should be significantly reduced or abolished in the knockout cells compared to the wild-type cells.
Protocol 3: NanoBRET™ Ternary Complex Assay in Live Cells
This assay allows for the real-time measurement of ternary complex formation in a cellular context.
-
Cell Transfection: Co-transfect cells with expression vectors for the target protein fused to NanoLuc® luciferase and the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag®.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to label the HaloTag®-fusion protein.
-
PROTAC Treatment: Add a serial dilution of your PROTAC to the cells.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the ratio indicates ternary complex formation.
Visualizations
References
Technical Support Center: Troubleshooting PROTAC Instability
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, understanding, and resolving issues related to PROTAC® instability in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of PROTAC instability in my cellular assays?
A1: PROTAC instability can manifest in several ways, leading to inconsistent or misleading results. Key indicators include:
-
Poor Degradation Efficacy: Low or no degradation of the target protein despite confirming target engagement.[1]
-
High DC50 Values: Requiring high concentrations of the PROTAC to achieve 50% degradation of the target protein.[2]
-
Lack of Reproducibility: Significant variability in degradation levels between experiments.
-
"Hook Effect": A phenomenon where the degradation effect decreases at higher PROTAC concentrations. This can occur when unproductive binary complexes (PROTAC:Target or PROTAC:E3 Ligase) dominate over the productive ternary complex.[3][4]
Q2: What are the primary causes of PROTAC instability?
A2: PROTAC molecules are complex and can be susceptible to various degradation pathways within a cellular environment. Common causes of instability include:
-
Hydrolysis: The chemical breakdown of the PROTAC molecule by water. The phthalimide and glutarimide moieties in thalidomide-based PROTACs are particularly susceptible to rapid degradation in aqueous solutions.[2]
-
Metabolic Degradation: Enzymatic breakdown, primarily in the liver and intestines, can limit the bioavailability of PROTACs. This "first-pass" metabolism can be a significant hurdle for oral drug delivery.
-
Chemical Instability of the Linker: The linker connecting the target-binding and E3 ligase-binding moieties can be a point of vulnerability. For instance, amide bonds within the linker may be prone to hydrolysis.
-
Poor Cellular Permeability: PROTACs are often large molecules that may not efficiently cross the cell membrane, leading to low intracellular concentrations.
Q3: How can I experimentally assess the stability of my PROTAC?
A3: Several assays can be employed to determine the stability of your PROTAC. These can be broadly categorized into assays that measure chemical stability and those that assess stability in a biological matrix.
-
Microsomal Stability Assay: This in vitro assay uses liver microsomes, which are rich in drug-metabolizing enzymes, to predict the metabolic stability of a compound.
-
Plasma Stability Assay: This assay evaluates the stability of a PROTAC in plasma to identify degradation by plasma enzymes or chemical instability in a biological fluid.
-
Cellular Thermal Shift Assay (CETSA): While primarily a target engagement assay, CETSA can indirectly indicate if the PROTAC is stable enough within the cell to bind to its target and induce a thermal shift.
-
NanoBRET™ Assays: These live-cell assays can be used to monitor both target engagement and ternary complex formation over time, providing insights into the intracellular stability and activity of the PROTAC.
Troubleshooting Guide
If you are observing poor degradation of your target protein, follow this step-by-step guide to troubleshoot the potential instability of your PROTAC.
Step 1: Verify Target Engagement
Before investigating PROTAC stability, it is essential to confirm that your PROTAC is binding to its intended target within the cell.
Recommended Experiment: Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful method to confirm target engagement in intact cells. A stable and effective PROTAC will bind to its target protein and increase its thermal stability, resulting in a shift in its melting curve.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat your cells with various concentrations of your PROTAC. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates across a range of temperatures (e.g., 40-70°C) to induce thermal denaturation.
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the aggregated proteins via centrifugation.
-
Detection: Analyze the amount of soluble target protein in each sample using Western blotting.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
Step 2: Assess Ternary Complex Formation
Successful protein degradation requires the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase.
Recommended Experiment: Co-Immunoprecipitation (Co-IP)
Rationale: Co-IP can be used to pull down the target protein and determine if the E3 ligase is associated with it in a PROTAC-dependent manner.
Detailed Protocol: Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Lyse cells treated with your PROTAC using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for your target protein or the E3 ligase (e.g., VHL or Cereblon).
-
Pull-down: Use protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Detection: Elute the bound proteins and analyze for the presence of all three components (target protein, PROTAC, and E3 ligase) by Western blotting.
Step 3: Evaluate PROTAC Stability Directly
If target engagement and ternary complex formation are confirmed, but degradation is still suboptimal, the issue may be the intrinsic stability of the PROTAC molecule.
Recommended Experiment: Microsomal Stability Assay
Rationale: This assay provides a direct measure of how quickly your PROTAC is metabolized by key drug-metabolizing enzymes.
Detailed Protocol: Microsomal Stability Assay
-
Preparation: Prepare a reaction mixture containing liver microsomes, your PROTAC at a known concentration, and a cofactor solution (e.g., NADPH).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: Analyze the remaining concentration of the PROTAC at each time point using LC-MS/MS.
-
Data Analysis: Plot the percentage of remaining PROTAC against time to determine the half-life (t½) of the compound.
Data Summary Tables
Table 1: Interpreting Microsomal Stability Data
| Half-life (t½) in Microsomes | Predicted In Vivo Clearance | Interpretation |
| > 30 min | Low | Likely to be metabolically stable. |
| 10 - 30 min | Moderate | May have moderate metabolic clearance. |
| < 10 min | High | Likely to be rapidly cleared in vivo. |
Table 2: Comparing Stability of Different PROTAC Scaffolds
| PROTAC Base | Common Moieties | General Stability | Key Considerations |
| VHL-based | Hydroxyproline ligand | Generally more stable in aqueous solutions. | Linker composition and attachment points are critical for overall stability. |
| CRBN-based | Thalidomide, Pomalidomide | Can be susceptible to hydrolysis of phthalimide and glutarimide moieties. | Modifications to the core structure can improve stability. |
Strategies to Improve PROTAC Stability
If your PROTAC is found to be unstable, consider the following optimization strategies:
-
Linker Modification:
-
Change Linker Composition: Replacing metabolically liable groups (e.g., amides) with more stable alternatives (e.g., ethers).
-
Alter Linker Length and Rigidity: Optimizing the linker can improve metabolic stability and cellular permeability. Using cyclic linkers can also enhance stability.
-
-
Introduce Intramolecular Hydrogen Bonds: This can help the PROTAC adopt a more compact, "ball-like" conformation, which can improve cell permeability by reducing the molecule's size and polarity.
-
Prodrug Approach: A prodrug strategy can be employed where a lipophilic group is added to the PROTAC, which is then cleaved inside the cell to release the active molecule.
-
Chemical Modifications:
-
Deuteration: Replacing hydrogen atoms with deuterium at metabolically vulnerable positions can slow down metabolism.
-
Fluorination: Adding fluorine atoms can block metabolic sites and improve stability.
-
Visualizing Key Concepts
References
Technical Support Center: Enhancing Cell Permeability of Thalidomide-PEG5-NH2 Conjugates
This technical support center is designed for researchers, scientists, and drug development professionals working with Thalidomide-PEG5-NH2 conjugates, particularly in the context of developing PROTACs (Proteolysis Targeting Chimeras) and other chemical probes. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to cell permeability.
Troubleshooting Guide: Common Permeability Issues
Low intracellular concentration is a frequent hurdle in the development of potent cell-active agents. Below are common issues and actionable troubleshooting steps for your this compound based conjugates.
Issue 1: Low or No Cellular Activity Despite High Biochemical Potency
-
Possible Cause: The most likely reason for a discrepancy between in vitro biochemical assay results and cell-based assay outcomes is poor cell permeability of the conjugate. PROTACs and other large molecules often possess high molecular weights and polar surface areas, which hinder their ability to passively diffuse across the cell membrane.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Before proceeding with complex cellular assays, confirm the purity and identity of your conjugate using LC-MS and NMR.
-
Assess Solubility: Ensure your compound is fully dissolved in the cell culture medium at the tested concentrations. Poor solubility can be mistaken for low permeability. Consider using a co-solvent like DMSO, but keep the final concentration low (typically <0.5%) to avoid cellular toxicity.
-
Perform a Direct Permeability Assay: Quantify the permeability of your conjugate using standard assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 cell permeability assay. Detailed protocols are provided below.
-
Optimize Dosing and Incubation Time: Conduct a dose-response and time-course experiment to determine if higher concentrations or longer incubation times can overcome the permeability barrier.
-
Issue 2: High Efflux Ratio Observed in Caco-2 Assays
-
Possible Cause: Your conjugate may be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport the compound out of the cell, reducing its intracellular concentration.
-
Troubleshooting Steps:
-
Co-incubation with Efflux Pump Inhibitors: Perform the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant increase in the apical-to-basolateral (A-B) permeability and a decrease in the efflux ratio (B-A/A-B) would confirm that your conjugate is an efflux substrate.
-
Structural Modification: If efflux is identified as a major issue, consider structural modifications to your conjugate to reduce its affinity for the transporter. This can be a complex undertaking and may require medicinal chemistry efforts.
-
Issue 3: Inconsistent Results in Cellular Assays
-
Possible Cause: In addition to permeability issues, inconsistent results can arise from compound instability in the assay medium or non-specific binding to plasticware.
-
Troubleshooting Steps:
-
Assess Compound Stability: Incubate your conjugate in cell culture medium for the duration of your experiment and analyze its stability by LC-MS.
-
Use Low-Binding Plates: To minimize loss of a lipophilic compound, use low-adsorption plates for all cellular experiments and permeability assays.
-
Mass Balance Calculation: In permeability assays, always calculate the percent recovery of the compound. Low recovery (<70%) may indicate binding to the plate, accumulation within the cells, or degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound conjugates that influence their cell permeability?
A1: The cell permeability of these conjugates is a multifactorial issue governed by several physicochemical properties:
-
Molecular Weight (MW): PROTACs and their building blocks are often large molecules, frequently exceeding the 500 Da guideline of Lipinski's "Rule of Five," which can negatively impact passive diffusion.
-
Polar Surface Area (PSA): A high PSA is generally associated with poor membrane permeability. The PEG linker, while improving solubility, contributes significantly to the PSA.
-
Lipophilicity (LogP/LogD): A delicate balance is required. The molecule needs to be lipophilic enough to partition into the lipid bilayer of the cell membrane but also sufficiently soluble in the aqueous cytoplasm to reach its target.
-
Conformational Flexibility and Intramolecular Hydrogen Bonding: The ability of a flexible molecule, like one with a PEG linker, to adopt a "folded" conformation in the nonpolar environment of the cell membrane can shield polar groups and reduce the effective PSA, thereby enhancing permeability. This is often facilitated by the formation of intramolecular hydrogen bonds.
Q2: How does the PEG linker length, specifically PEG5, affect the permeability of my conjugate?
A2: The PEG linker plays a crucial role in determining the overall properties of the conjugate:
-
Improved Solubility: PEG linkers are hydrophilic and can significantly enhance the aqueous solubility of the conjugate, which is a prerequisite for cellular uptake.
-
Conformational Effects: The gauche effect inherent in PEG linkers can encourage the molecule to adopt folded conformations. This "chameleonic" behavior, where the molecule adapts its conformation to the polarity of its environment, can be beneficial for cell permeability.[1]
-
Tunable Length: The length of the PEG linker is a critical parameter that must be optimized for each specific conjugate. While a certain length is necessary to bridge the target protein and the E3 ligase, excessively long and flexible linkers can sometimes lead to a higher entropic penalty for adopting a membrane-permeable conformation.
Q3: Are there any strategies to improve the permeability of my this compound based PROTAC?
A3: Yes, several strategies can be employed:
-
Linker Optimization: Systematically vary the length and composition of the linker. Sometimes, a shorter or more rigid linker may improve permeability, although this can also impact ternary complex formation. Replacing a PEG linker with an alkyl chain can increase lipophilicity, but may decrease solubility.
-
Prodrug Approaches: Masking polar functional groups with cleavable moieties that are removed by intracellular enzymes can enhance membrane transport.
-
Formulation Strategies: For in vivo applications, formulating the conjugate in a suitable drug delivery system, such as lipid-based or nanoparticle formulations, can improve its absorption and bioavailability.
Quantitative Data on Permeability
| PROTAC | Linker Composition | PAMPA (-LogPe, cm/s) | Passive Caco-2 Permeability (Ppassive, nm/s) |
| 1 | PEG-like linker | 6.56 ± 0.04 | 30 |
| 2 | Different PEG-like linker | Not Determined | 10 |
| 3 | Alkyl linker with amide | >7.37 | 5 |
| Data synthesized from Mares, A., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. J. Med. Chem.[1][2][3] |
Note: A lower -LogPe value in the PAMPA assay indicates higher permeability. The passive Caco-2 permeability is calculated from bidirectional transport data. These results highlight that subtle changes in the linker can significantly impact cell permeability.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane and is a high-throughput method for predicting passive permeability.
Workflow for PAMPA
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of phosphate-buffered saline (PBS), pH 7.4, to each well of a 96-well acceptor plate.
-
Coat Donor Plate: Carefully pipette 5 µL of a phospholipid solution (e.g., 2% lecithin in dodecane) onto the filter membrane of each well in the 96-well donor plate.
-
Prepare Donor Solutions: Prepare a stock solution of the this compound conjugate (e.g., 10 mM in DMSO). Dilute the stock solution in PBS (pH 7.4) to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be kept low (<1%).
-
Assemble and Incubate: Add 200 µL of the donor solution to each well of the coated donor plate. Carefully place the donor plate on top of the acceptor plate to form a "sandwich." Incubate the assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, separate the plates and determine the concentration of the conjugate in both the donor and acceptor wells using a validated analytical method, such as LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_eq)) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_eq is the equilibrium concentration.
Protocol 2: Caco-2 Cell Permeability Assay
This assay uses a monolayer of human intestinal cells (Caco-2) to model the intestinal barrier and can assess both passive diffusion and active transport.
Workflow for Caco-2 Permeability Assay
Caption: Workflow for the Caco-2 cell permeability assay.
Methodology:
-
Cell Culture: Seed Caco-2 cells on permeable Transwell inserts and culture for 21 days to allow them to differentiate and form a confluent, polarized monolayer with tight junctions.
-
Monolayer Integrity: Before the assay, confirm the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
Assay Preparation: Prepare a dosing solution of the this compound conjugate in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Wash the cell monolayers with warm transport buffer.
-
Permeability Measurement (Bidirectional):
-
Apical to Basolateral (A-B): Add the dosing solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A): Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours). At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Quantification: Analyze the concentration of the conjugate in the samples using LC-MS/MS.
-
Calculation:
-
Calculate the Papp values for both A-B and B-A directions.
-
Calculate the Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.
-
Signaling Pathway and Mechanism of Action
Thalidomide-based PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The thalidomide moiety of the conjugate binds to the E3 ubiquitin ligase Cereblon (CRBN), bringing it into proximity with the target protein, which is bound by the other end of the PROTAC. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The cell permeability of the PROTAC is a critical first step for this intracellular process to occur.
PROTAC Mechanism of Action
Caption: The critical role of cell permeability in the PROTAC mechanism of action.
References
Technical Support Center: Purifying PROTACs with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) featuring polyethylene glycol (PEG) linkers. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the challenges of purifying these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when purifying PROTACs with PEG linkers?
A1: The primary challenges stem from the hybrid nature of PROTACs and the physicochemical properties of PEG linkers. These include:
-
Poor Solubility: The often large and lipophilic nature of PROTACs can lead to poor aqueous solubility, complicating purification.[1][2]
-
Hydrophobicity: While PEG linkers enhance hydrophilicity, the overall molecule can still be hydrophobic, leading to aggregation and difficult separation.[2]
-
Heterogeneity: The synthesis of PROTACs can result in a mixture of unreacted starting materials, partially formed intermediates, and the final product, all with similar properties.
-
PEG Polydispersity: If a polydisperse PEG linker is used, it will result in a mixture of PROTACs with varying linker lengths, making purification to a single species challenging.
-
Steric Hindrance: The flexible and sometimes long PEG chains can shield parts of the molecule, affecting interactions with chromatography media.[3]
Q2: Which chromatographic techniques are most effective for purifying PEGylated PROTACs?
A2: A multi-step approach is often necessary. The most commonly used and effective techniques are:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse for PROTAC purification, separating molecules based on hydrophobicity. It is highly effective at removing non-polar impurities.[1]
-
Size-Exclusion Chromatography (SEC): SEC is useful for removing smaller impurities like unreacted ligands or excess PEG linkers, as it separates molecules based on their hydrodynamic radius.
-
Ion-Exchange Chromatography (IEX): IEX can be employed if the PROTAC possesses a net charge, separating it from neutral or oppositely charged impurities. The PEG linker can shield charges on the protein surface, which can be a factor in separation.
Q3: How does the length of the PEG linker affect purification?
A3: The length of the PEG linker is a critical parameter that influences several properties of the PROTAC and its purification:
-
Solubility: Longer PEG chains generally increase the hydrophilicity and aqueous solubility of the PROTAC.
-
Cell Permeability: The relationship is complex; while PEGylation can increase hydrophilicity, the flexible nature of the linker can allow the PROTAC to adopt a more compact conformation, shielding polar surfaces and potentially improving membrane permeability. However, excessive PEGylation can decrease uptake.
-
Chromatographic Behavior: Longer PEG chains increase the hydrodynamic volume, which will affect retention times in both SEC and RP-HPLC. In RP-HPLC, the increased polarity from longer PEG chains can decrease retention times.
-
Degradation Efficacy: Linker length is crucial for the formation of a stable ternary complex between the target protein and the E3 ligase, directly impacting the PROTAC's degradation efficiency.
Q4: What analytical methods are recommended for assessing the purity of the final PROTAC product?
A4: A combination of analytical techniques is essential to confirm the identity and purity of your PEGylated PROTAC:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for confirming the molecular weight of the PROTAC and assessing its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation and confirming the final product's identity.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC with UV detection is used to determine the purity of the sample by quantifying the area of the product peak relative to impurity peaks.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad or Tailing Peaks in RP-HPLC | - Aggregation of the PROTAC.- Secondary interactions with the column stationary phase.- Poor solubility in the mobile phase. | - Add organic modifiers like isopropanol to the mobile phase.- Increase the column temperature.- Screen different column stationary phases (e.g., C8, C4, Phenyl-Hexyl).- Adjust the pH of the mobile phase to modulate the ionization state of the PROTAC. |
| Co-elution of Impurities with the Product | - Impurities have similar hydrophobicity to the product.- Incomplete reaction or presence of isomers. | - Optimize the gradient in RP-HPLC for better resolution.- Employ an orthogonal purification method like SEC or IEX.- If isomers are present, consider chiral chromatography or a different synthetic strategy. |
| Low Recovery After Purification | - Precipitation of the PROTAC on the column or in tubing.- Adsorption to vials or collection tubes.- Degradation of the PROtac during purification. | - Use low-adsorption vials and collection tubes.- Ensure the PROTAC is fully dissolved before injection.- Add a small amount of organic solvent (e.g., DMSO) to the collection fractions.- Perform purification at a lower temperature if degradation is suspected. |
| Difficulty Removing Unreacted PEG Linker | - Excess PEG linker used in the synthesis.- Similar chromatographic behavior to the PROTAC. | - Use Size-Exclusion Chromatography (SEC) to separate based on size.- Perform a liquid-liquid extraction if the solubility of the linker and PROTAC are sufficiently different.- Optimize the stoichiometry of the reaction to minimize excess linker. |
| Inconsistent Batch-to-Batch Purification | - Variability in the quality of starting materials.- Minor changes in the purification protocol.- Column aging or contamination. | - Qualify all starting materials before use.- Standardize the purification protocol and document all parameters.- Regularly clean and test the performance of chromatography columns. |
Experimental Protocols
Protocol 1: General Purification of a PEGylated PROTAC by Preparative RP-HPLC
-
Sample Preparation:
-
Dissolve the crude PROTAC in a minimal amount of a strong solvent in which it is highly soluble (e.g., DMSO, DMF).
-
Dilute the sample with the initial mobile phase (e.g., water with 0.1% formic acid or TFA) to ensure it is fully dissolved and to reduce the injection solvent strength.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatography Conditions:
-
Column: C18 stationary phase is a good starting point. Column dimensions will depend on the amount of material to be purified.
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or TFA.
-
Gradient: Start with a shallow gradient to elute polar impurities, then a steeper gradient to elute the PROTAC, followed by a high organic wash to clean the column. A typical gradient might be 5-95% B over 30 minutes.
-
Flow Rate: Dependent on the column dimensions.
-
Detection: UV detection at a wavelength where the PROTAC has strong absorbance (e.g., 254 nm or 280 nm).
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions by analytical LC-MS.
-
Pool the pure fractions.
-
-
Solvent Removal:
-
Remove the organic solvent using a rotary evaporator.
-
Lyophilize the aqueous solution to obtain the purified PROTAC as a solid.
-
Protocol 2: Purity Assessment by Analytical LC-MS
-
Sample Preparation:
-
Prepare a stock solution of the purified PROTAC in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of approximately 10-50 µg/mL with the initial mobile phase.
-
-
LC-MS Conditions:
-
Column: A high-resolution analytical C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A fast gradient is typically used for analytical purposes (e.g., 5-95% B over 5-10 minutes).
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
MS Detector: Electrospray ionization (ESI) in positive ion mode is common for PROTACs. Scan a mass range that includes the expected molecular weight of the PROTAC.
-
-
Data Analysis:
-
Integrate the peak areas in the UV chromatogram to calculate the purity of the sample.
-
Confirm the mass of the main peak corresponds to the expected molecular weight of the PROTAC.
-
Analyze any impurity peaks to identify potential side products or unreacted starting materials.
-
Visualizing the PROTAC Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a PEGylated PROTAC.
Caption: A typical workflow for PROTAC synthesis and purification.
This next diagram illustrates the logical relationship in troubleshooting broad peaks during RP-HPLC purification.
Caption: Troubleshooting guide for broad peaks in RP-HPLC.
References
Technical Support Center: Optimizing PROTAC Ternary Complex Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of PROTAC ternary complex formation, a critical step for successful targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is a PROTAC ternary complex and why is its formation critical?
A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule designed to eliminate specific proteins from within a cell. It consists of two distinct ligands connected by a chemical linker: one ligand binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The critical step in a PROTAC's mechanism of action is the formation of a ternary complex, where the PROTAC simultaneously binds to both the POI and the E3 ligase, bringing them into close proximity. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking the POI for degradation by the cell's proteasome.[1][2] Therefore, the stability and conformation of this ternary complex are paramount for efficient and selective protein degradation.
Q2: What is the "hook effect" in PROTAC experiments?
The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where, at high concentrations, the degradation of the target protein paradoxically decreases.[2][3][4] This results in a bell-shaped dose-response curve. The effect is caused by the formation of unproductive binary complexes (PROTAC-target or PROTAC-E3 ligase) at excessive PROTAC concentrations, which compete with the formation of the productive ternary complex. Recognizing and mitigating the hook effect is crucial for accurately determining a PROTAC's potency (DC50) and efficacy (Dmax).
Q3: What is "cooperativity" in the context of ternary complex formation?
Cooperativity (alpha, α) is a measure of how the binding of one protein partner (either the target protein or the E3 ligase) to the PROTAC influences the binding of the other.
-
Positive cooperativity (α > 1): The formation of a binary complex with one protein increases the PROTAC's affinity for the other protein, thus stabilizing the ternary complex.
-
Negative cooperativity (α < 1): The formation of a binary complex with one protein decreases the PROTAC's affinity for the other.
-
No cooperativity (α = 1): The binding events are independent.
High positive cooperativity is often a desirable feature in PROTACs as it can lead to more stable and long-lived ternary complexes, which in turn can result in more efficient protein degradation and can help mitigate the hook effect.
Q4: How does the choice of E3 ligase (e.g., VHL vs. CRBN) impact ternary complex formation and degradation?
The two most commonly used E3 ligases in PROTAC design are von Hippel-Lindau (VHL) and Cereblon (CRBN). The choice between them can significantly impact a PROTAC's performance. Factors to consider include:
-
Tissue and tumor expression levels: VHL and CRBN expression can vary across different cell lines and tissues. For instance, VHL-based PROTACs may have broader utility as CRBN is sometimes found to be inactivated or expressed at low levels in certain cancer cell lines.
-
Subcellular localization: CRBN is primarily nuclear, while VHL is found in both the cytoplasm and the nucleus, which can influence the degradation of targets in different cellular compartments.
-
Ternary complex conformation: Different E3 ligases can induce distinct ternary complex structures, leading to variations in degradation efficiency and selectivity.
-
Intrinsic properties: CRBN complexes may have faster turnover rates, which could be advantageous for rapidly dividing cells, whereas VHL forms more stable complexes, potentially better for more stable target proteins.
Q5: What is the role of the linker in PROTAC design?
The linker is not just a passive connector; it plays a crucial role in determining the efficacy of a PROTAC. Its length, composition, and attachment points dictate the geometry of the ternary complex. An optimal linker facilitates a productive orientation of the target protein and the E3 ligase, leading to efficient ubiquitination. An improperly designed linker can cause steric hindrance or an unfavorable conformation, thereby reducing degradation efficiency.
Troubleshooting Guide
Problem 1: Low or No Target Degradation
This is one of the most common challenges in PROTAC development. A systematic approach is necessary to pinpoint the issue.
| Possible Cause | Troubleshooting Step & Rationale | Recommended Experiment(s) |
| Poor target engagement | Verify that the PROTAC is binding to the target protein in a cellular context. A lack of binding is a fundamental reason for inactivity. | Cellular Thermal Shift Assay (CETSA): A shift in the thermal stability of the target protein upon PROTAC treatment indicates direct engagement. |
| Inefficient ternary complex formation | Confirm that the PROTAC can successfully bring together the target protein and the E3 ligase. The inability to form a stable ternary complex is a major hurdle. | Co-immunoprecipitation (Co-IP): Pulldown of the E3 ligase should result in the co-precipitation of the target protein in a PROTAC-dependent manner. Proximity Ligation Assay (PLA): Provides in-situ evidence of ternary complex formation within cells. |
| Proteasome-independent degradation | Ensure that the observed protein loss is mediated by the proteasome. This confirms the intended mechanism of action. | Proteasome Inhibitor Co-treatment: Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). A "rescue" of the target protein from degradation confirms proteasome dependency. |
| Suboptimal linker length or composition | The linker may be too short, causing steric hindrance, or too long, leading to an unproductive complex. Synthesize and test a library of PROTACs with varying linker lengths and compositions. | Dose-response Western Blot: Compare the DC50 and Dmax values of different linker variants to identify the optimal design. |
| Low E3 ligase expression in the cell line | The chosen E3 ligase may not be sufficiently expressed in the experimental cell model. | Western Blot or qPCR: Quantify the expression level of the recruited E3 ligase (e.g., VHL or CRBN) in the cell line being used. |
| Poor cell permeability | The PROTAC molecule may not be efficiently entering the cells. PROTACs are often large molecules that can have difficulty crossing the cell membrane. | Cellular uptake assays: Use methods like LC-MS/MS to quantify intracellular PROTAC concentrations. |
Problem 2: A Pronounced "Hook Effect" is Observed
A significant hook effect can limit the therapeutic window of a PROTAC.
| Possible Cause | Troubleshooting Step & Rationale | Recommended Experiment(s) |
| Formation of unproductive binary complexes at high concentrations | This is the primary cause of the hook effect. The goal is to favor the formation of the ternary complex. | Detailed Dose-Response Analysis: Perform experiments with a wide and granular range of PROTAC concentrations to accurately determine the optimal concentration for maximal degradation (Dmax) and the onset of the hook effect. |
| Low cooperativity | Weak protein-protein interactions within the ternary complex make it less stable than the binary complexes at high concentrations. | Biophysical Assays (SPR, ITC, FRET/BRET): Quantify the cooperativity of the ternary complex. Aim to re-engineer the PROTAC to enhance positive cooperativity. |
| High cellular efflux | Efflux pumps may be actively removing the PROTAC from the cell, affecting its intracellular concentration and contributing to complex dose-response behaviors. | Efflux Pump Inhibition Studies: Co-treat with known efflux pump inhibitors to see if the hook effect is altered. |
Quantitative Data Summary
The following tables summarize key quantitative data to illustrate the impact of linker length and E3 ligase choice on PROTAC performance.
Table 1: Impact of Linker Length on Estrogen Receptor (ER) α Degradation
| PROTAC Compound | Linker Length (atoms) | Degradation Efficacy |
| 11 | 9 | Moderate |
| 12 | 12 | High |
| 13 | 16 | Very High (Optimal) |
| 14 | 19 | Moderate |
| 15 | 21 | Low |
Data adapted from studies on ERα-targeting PROTACs, demonstrating a clear optimal linker length for maximal degradation.
Table 2: Comparative Efficacy of VHL and CRBN-based PROTACs for BRD4 Degradation
| PROTAC | Recruited E3 Ligase | Target | DC50 | Dmax | Cell Line | Reference |
| PROTAC 139 | VHL | BRD4 | 3.3 nM | 97% | PC3 | |
| dBET1 | CRBN | BRD4 | ~10 nM | >95% | MV4-11 | |
| ARV-771 | VHL | BET Bromodomains | - | - | - | |
| ARV-110 | CRBN | Androgen Receptor | 1 nM | 85% | VCaP | |
| DT2216 | VHL | BCL-XL | 63 nM | 90.8% | MOLT-4 |
This table provides a comparative overview of the degradation potency and efficacy of PROTACs recruiting either VHL or CRBN against various targets.
Experimental Protocols
Detailed Methodology: Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
Objective: To qualitatively or semi-quantitatively demonstrate the PROTAC-dependent formation of a ternary complex between the target protein and the E3 ligase in a cellular context.
Materials:
-
ERα-positive breast cancer cell line (e.g., MCF-7)
-
PROTAC of interest
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Primary antibody for immunoprecipitation (e.g., Rabbit anti-VHL or anti-CRBN)
-
Negative control IgG (e.g., Rabbit IgG)
-
Protein A/G agarose beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
SDS-PAGE loading buffer
-
Primary antibodies for Western blot (e.g., Mouse anti-ERα, Rabbit anti-VHL/CRBN)
-
Appropriate secondary antibodies
Procedure:
-
Cell Treatment: Seed MCF-7 cells and allow them to adhere. Treat the cells with the PROTAC at its optimal concentration, a vehicle control (e.g., DMSO), and a combination of the PROTAC and MG132 (to prevent degradation of the complex). Incubate for the desired time (e.g., 4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with non-denaturing lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates and normalize all samples.
-
Pre-clearing: Add Protein A/G agarose beads to the lysates and incubate to reduce non-specific binding. Centrifuge and collect the pre-cleared supernatant.
-
Immunoprecipitation: Add the anti-VHL/CRBN antibody or control IgG to the pre-cleared lysates. Incubate overnight with rotation at 4°C.
-
Complex Capture: Add Protein A/G agarose beads to capture the antibody-protein complexes. Incubate for 2-4 hours with rotation at 4°C.
-
Washing: Pellet the beads and wash them multiple times with ice-cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by adding SDS-PAGE loading buffer and boiling.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the target protein (ERα) and the E3 ligase (VHL/CRBN). An increased signal for the target protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.
Detailed Methodology: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
Objective: To quantitatively measure the binding affinities and kinetics of binary and ternary complex formation in vitro.
Materials:
-
SPR instrument and sensor chips (e.g., Biacore™ with a Sensor Chip SA for streptavidin capture)
-
Purified, biotinylated E3 ligase (e.g., VHL complex)
-
Purified target protein (e.g., BRD4 bromodomain)
-
PROTAC of interest
-
SPR running buffer (e.g., HBS-EP+)
Procedure:
-
E3 Ligase Immobilization: Immobilize the biotinylated E3 ligase onto the streptavidin-coated sensor chip surface.
-
Binary Interaction Analysis (PROTAC to E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary binding affinity (KD) and kinetics (ka, kd).
-
Binary Interaction Analysis (PROTAC to Target - Optional): If the target protein is immobilized, inject the PROTAC to determine its binary affinity for the target.
-
Ternary Complex Analysis: Inject a solution containing a fixed, near-saturating concentration of the target protein mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase surface.
-
Data Analysis:
-
The sensorgrams from the ternary complex analysis will show an increased binding response compared to the PROTAC-only injections if a ternary complex is formed.
-
Fit the data to appropriate binding models to determine the affinity (KD) and kinetic parameters (ka, kd) of the ternary complex.
-
Calculate the cooperativity factor (α) using the formula: α = (KD of PROTAC to E3 ligase) / (KD of PROTAC to E3 ligase in the presence of the target protein).
-
Detailed Methodology: NanoBRET™ Ternary Complex Assay in Live Cells
Objective: To measure PROTAC-induced ternary complex formation in real-time within living cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-fusion of the target protein and HaloTag®-fusion of the E3 ligase.
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
PROTAC of interest
-
Luminometer with appropriate filters (460 nm for donor, >600 nm for acceptor)
Procedure:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors. Plate the transfected cells in a multi-well plate.
-
HaloTag® Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for covalent labeling of the HaloTag®-fusion protein.
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the cells. Include a vehicle control.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate. Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex. Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve.
Visualizations
Caption: The mechanism of PROTAC-mediated protein degradation.
Caption: A logical workflow for troubleshooting low PROTAC efficacy.
Caption: The formation of unproductive binary complexes at high PROTAC concentrations causes the "hook effect".
References
Validation & Comparative
A Comparative Analysis of E3 Ligase Linkers: Benchmarking Thalidomide-PEG5-NH2
In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties is the linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. This guide provides a comprehensive comparison of Thalidomide-PEG5-NH2, a widely used Cereblon (CRBN) E3 ligase ligand-linker conjugate, with other classes of E3 ligase linkers, supported by experimental data and detailed methodologies.
The Crucial Role of the Linker in PROTAC Function
The linker is not merely a passive spacer but an active component that dictates the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. An optimal linker facilitates a productive orientation of the E3 ligase and the target protein, leading to efficient ubiquitination and subsequent degradation of the target. Conversely, a suboptimal linker can result in reduced potency or a complete loss of degradation activity. The efficacy of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax).
Comparing Linker Types: Physicochemical and Performance Characteristics
PROTAC linkers are broadly classified based on their chemical composition, which influences their flexibility, solubility, and ability to promote effective ternary complex formation. The most common types include polyethylene glycol (PEG) chains and alkyl chains.
This compound is a pre-synthesized building block that incorporates the thalidomide moiety, which binds to the CRBN E3 ligase, and a 5-unit polyethylene glycol (PEG) linker with a terminal amine group. This terminal amine allows for convenient conjugation to a ligand targeting a protein of interest (POI).
Polyethylene Glycol (PEG) Linkers: These are hydrophilic and flexible, which can enhance the solubility and cell permeability of the PROTAC molecule. The length of the PEG chain is a critical parameter that requires empirical optimization for each specific target and E3 ligase pair.
Alkyl Chains: These are simple hydrocarbon chains that provide a high degree of conformational flexibility. While synthetically straightforward, they are generally more hydrophobic than PEG linkers, which can impact the overall solubility of the PROTAC.
The choice between a PEG and an alkyl linker, as well as the optimal length, is highly dependent on the specific biological system and the structural characteristics of the target protein and the E3 ligase.
Quantitative Comparison of Linker Performance
The following tables summarize quantitative data from published studies, illustrating the impact of linker composition and length on the degradation of various target proteins. While direct head-to-head data for this compound against all other linkers for a single target is not available in a single study, the presented data provides valuable insights into the principles of linker optimization.
Table 1: Impact of Linker Length and Composition on BRD4 Degradation (CRBN-based PROTACs)
| Linker Type | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Reference |
| PEG | 0 | < 500 | > 80 | |
| PEG | 1 | > 5000 | < 20 | |
| PEG | 2 | > 5000 | < 20 | |
| PEG | 4 | < 500 | > 80 | |
| PEG | 5 | < 500 | > 80 |
This table illustrates the "Goldilocks effect," where both very short and longer PEG linkers can be effective, while intermediate lengths may be detrimental to degradation efficiency for this specific target.
Table 2: Impact of Linker Length on TBK1 Degradation (VHL-based PROTACs)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | < 12 | No Degradation | - | |
| Alkyl/Ether | 12-29 | < 300 | > 75 | |
| Alkyl/Ether | 21 | 3 | 96 |
This data demonstrates that a minimum linker length is often required to induce degradation, with a clear optimal length for maximal potency.
Table 3: Comparison of Linker Types for Estrogen Receptor (ER) Degradation (VHL-based PROTACs)
| Linker Type | Linker Length (atoms) | IC50 (µM) | Reference |
| Alkyl | 9 | 140 | |
| Alkyl | 16 | 26 |
This study highlights that for some targets, increasing the linker length can significantly improve potency.
Signaling Pathways of E3 Ligase-Mediated Protein Degradation
PROTACs hijack the cell's natural protein degradation machinery, which involves a cascade of enzymatic reactions culminating in the ubiquitination and subsequent degradation of the target protein by the proteasome. The specific E3 ligase recruited by the PROTAC determines the precise signaling pathway involved.
Caption: General mechanism of CRBN-mediated protein degradation by a thalidomide-based PROTAC.
Caption: General mechanism of VHL-mediated protein degradation by a VHL ligand-based PROTAC.
Experimental Workflows and Protocols
The evaluation of PROTAC efficacy relies on a series of well-defined experimental procedures. The following sections detail the methodologies for key assays used to characterize PROTACs.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for the evaluation of a novel PROTAC.
Detailed Experimental Protocols
1. Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.
-
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer
-
Western blot analysis for PROTAC-mediated protein degradation
A comprehensive guide to selecting the optimal method for quantifying PROTAC-mediated protein degradation, comparing the traditional Western blot with modern, high-throughput alternatives.
Introduction to PROTAC Efficacy Analysis
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs catalytically eliminate the protein, offering a powerful therapeutic modality.[1][3] The success of any PROTAC discovery program hinges on the accurate quantification of target protein degradation. Key parameters used to define a PROTAC's efficacy are DC50 , the concentration required to degrade 50% of the target protein, and Dmax , the maximum percentage of degradation achieved.[4]
This guide compares the gold-standard Western blot analysis with several alternative techniques, providing researchers with the data and protocols needed to select the most appropriate method for their experimental goals, from initial screening to in-depth mechanistic studies.
Western Blot: The Established Standard
For decades, Western blotting has been the most trusted and widely used method to confirm and quantify PROTAC-induced protein degradation. The technique separates proteins by size, transfers them to a membrane, and uses specific antibodies to detect the protein of interest, providing clear visual confirmation of protein loss.
Experimental Workflow and Protocol
The Western blot workflow involves cell culture, treatment with the PROTAC, cell lysis, protein quantification, gel electrophoresis, protein transfer to a membrane, antibody incubation, and signal detection. Densitometry analysis of the protein bands is used to quantify the relative protein levels, which are normalized to a loading control (e.g., GAPDH, Tubulin) to calculate degradation percentage and determine DC50 and Dmax values.
Detailed Experimental Protocol
-
Cell Culture and Treatment : Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 1000 nM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 16-24 hours).
-
Cell Lysis : After treatment, wash cells twice with ice-cold PBS. Add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and incubate the lysate on ice for 30 minutes.
-
Protein Quantification : Centrifuge the lysate to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation : Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature proteins.
-
SDS-PAGE and Transfer : Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein and a loading control protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis : Wash the membrane again and add a chemiluminescent substrate (ECL). Capture the signal using an imaging system. Quantify band intensity using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the results to determine DC50 and Dmax values.
| Advantages | Limitations |
| High Specificity: Antibody-based detection is highly specific. | Low Throughput & Labor-Intensive: The process is manual, time-consuming, and not suitable for large-scale screening. |
| Provides Size Information: Confirms the molecular weight of the target protein. | Semi-Quantitative: Prone to variability in loading and transfer, making precise quantification challenging. |
| Widely Accessible: Standard equipment is available in most molecular biology labs. | Antibody Dependent: Relies on the availability of high-quality, specific antibodies, which can be a major bottleneck. |
| Qualitative Visualization: Provides direct visual evidence of protein degradation. | Limited Dynamic Range: Chemiluminescent signals can saturate, complicating the quantification of highly abundant proteins. |
Alternative Methods for Degradation Analysis
To overcome the limitations of Western blotting, several alternative assays have been developed, offering higher throughput, better quantification, and novel capabilities.
A. HiBiT Lytic Luminescence Assay
The HiBiT system utilizes a small 11-amino-acid peptide tag engineered into the target protein of interest using CRISPR/Cas9. This tag complements a larger subunit, LgBiT, to form a functional NanoLuc luciferase enzyme. The resulting luminescent signal is directly proportional to the amount of tagged protein, allowing for highly sensitive and quantitative measurement of protein levels in a plate-based format.
Protocol Outline:
-
Generate a stable cell line endogenously expressing the HiBiT-tagged protein of interest.
-
Plate cells in a 96- or 384-well plate and treat with PROTAC compounds.
-
Add a lytic reagent containing the LgBiT protein and luciferase substrate.
-
Incubate for 10 minutes at room temperature to lyse cells and allow signal to stabilize.
-
Read luminescence on a standard plate reader. The signal loss directly correlates with protein degradation.
| Advantages | Disadvantages |
| High Throughput & Fast: Simple add-and-read format is ideal for screening large compound libraries. | Requires Genetic Engineering: A HiBiT-tagged cell line must be generated for each target. |
| Highly Quantitative & Sensitive: Broad dynamic range and low background allow for precise DC50/Dmax values. | No Protein Size Information: Does not confirm the molecular weight of the degraded protein. |
| Antibody-Independent: Overcomes limitations related to antibody availability and quality. | Potential for Tag Interference: The tag could potentially alter protein function or degradation kinetics. |
| Live-Cell Compatible: Can be adapted to monitor degradation kinetics in real-time. |
B. Capillary Western Blot (Simple Western™)
This automated technique performs protein separation, immunodetection, and quantification within a capillary, eliminating manual gel, transfer, and blotting steps. It provides fully quantitative, size-based analysis with higher reproducibility and throughput than traditional Westerns. Results for up to 96 samples can be obtained in just a few hours.
Protocol Outline:
-
Prepare cell lysates and determine protein concentration as in the traditional Western blot protocol.
-
Load lysates, blocking reagents, primary antibodies, secondary antibodies, and chemiluminescent substrate into a microplate.
-
Place the plate into the instrument (e.g., Jess™ or Leo™). The instrument automates all subsequent steps: protein separation by size, immobilization to the capillary wall, immunoprobing, and detection.
-
Data is presented as a virtual blot or an electropherogram, with quantitative analysis of peak area providing protein levels.
| Advantages | Disadvantages |
| Automated & High Throughput: Drastically reduces hands-on time and increases reproducibility. | Specialized Equipment Required: Requires a dedicated capillary Western instrument. |
| Fully Quantitative: Provides a higher dynamic range and better reproducibility than traditional blots. | Cost: Instrument and consumable costs are higher than for traditional Western blotting. |
| Low Sample Requirement: Requires significantly less cellular material. | Antibody Dependent: Still relies on the availability and quality of specific primary antibodies. |
| Fast Time-to-Result: Delivers quantitative data in as little as 3-5 hours. |
C. Flow Cytometry
Flow cytometry enables the quantitative analysis of intracellular protein levels on a single-cell basis. After treating cells with a PROTAC, they are fixed, permeabilized, and stained with a fluorescently-conjugated antibody against the target protein. The mean fluorescence intensity (MFI) of the cell population is measured, which correlates directly with the target protein level.
Protocol Outline:
-
Treat and harvest cells (including any floating cells).
-
Fix cells with a fixative (e.g., 4% paraformaldehyde).
-
Permeabilize cells using a buffer containing a mild detergent (e.g., saponin or Triton X-100).
-
Incubate cells with a fluorescently-conjugated primary antibody against the target protein.
-
Wash the cells to remove unbound antibody.
-
Acquire data on a flow cytometer, collecting fluorescence data for at least 10,000 cells per sample.
-
Analyze the data to determine the MFI, which is used to calculate the percentage of degradation.
| Advantages | Disadvantages |
| Single-Cell Resolution: Can identify heterogeneous responses within a cell population. | Antibody Dependent: Requires highly specific antibodies validated for flow cytometry. |
| Multiparametric Analysis: Can simultaneously measure protein degradation, cell cycle status, and apoptosis. | No Protein Size Information: Does not provide molecular weight data. |
| Quantitative: Provides robust statistical data based on thousands of individual cells. | Potential for Fixation Artifacts: Fixation and permeabilization steps can alter protein epitopes. |
| Medium Throughput: Well-suited for 96-well plate formats. | Indirect Measurement: Relies on fluorescence intensity, which can be affected by autofluorescence. |
D. Mass Spectrometry (MS)-Based Proteomics
Mass spectrometry offers an unbiased, global view of the proteome, making it a powerful tool to not only confirm on-target degradation but also to identify off-target effects of a PROTAC. In a typical experiment, protein extracts from treated and untreated cells are digested into peptides, which are then analyzed by LC-MS/MS to identify and quantify thousands of proteins simultaneously.
Protocol Outline:
-
Treat cells with the PROTAC and prepare cell lysates.
-
Digest proteins into peptides using an enzyme like trypsin.
-
Analyze peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Process the data using specialized software to identify peptides and quantify the relative abundance of their corresponding proteins across samples.
| Advantages | Disadvantages |
| Unbiased & Global: Can quantify thousands of proteins, identifying potential off-target effects. | Complex, Expensive & Low Throughput: Requires specialized expertise and costly instrumentation. |
| Highly Sensitive & Specific: Can detect subtle changes in protein levels and identify PTMs. | Complex Data Analysis: Requires sophisticated bioinformatics pipelines and expertise. |
| Antibody-Independent: Does not require antibodies for detection. | Indirect Measurement: Infers protein levels from peptide measurements, which can be complex. |
Quantitative Comparison of Methods
Choosing the right assay depends on the specific requirements of the experiment, such as the need for throughput, quantitative accuracy, or mechanistic insight.
| Feature | Western Blot | HiBiT Lytic Assay | Capillary Western | Flow Cytometry | Mass Spectrometry (Proteomics) |
| Principle | Immunoassay (Size-based) | Luciferase Complementation | Automated Immunoassay | Immunoassay (Single-cell) | Peptide Mass Analysis |
| Primary Output | Band Intensity | Luminescence | Peak Area / Virtual Blot | Mean Fluorescence Intensity | Peptide Spectral Counts / Intensity |
| Throughput | Low | Very High (384-well+) | High (96-well) | Medium-High (96-well) | Low |
| Time to Result | 1-2 Days | < 30 Minutes | 3-5 Hours | 4-6 Hours | Multiple Days |
| Quantitative? | Semi-Quantitative | Yes (Highly) | Yes (Highly) | Yes | Yes (Highly) |
| Antibody Required? | Yes | No | Yes | Yes | No |
| Provides Size Info? | Yes | No | Yes | No | No (Inferred) |
| Off-Target Analysis? | No | No | No | No | Yes (Global Proteome) |
| Relative Cost | Low | Medium (Cell line development) | High | Medium | Very High |
| Key Advantage | Accessibility, Visual Proof | Speed, Throughput, Sensitivity | Automation, Reproducibility | Single-Cell Data, Multiplexing | Unbiased, Off-Target Profiling |
Visualizing the PROTAC Mechanism of Action
All the described techniques aim to quantify the final step of a complex biological cascade initiated by the PROTAC molecule. This process involves the formation of a key ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation by the 26S proteasome.
Conclusion: Selecting the Right Tool for the Job
The optimal method for measuring PROTAC-mediated degradation depends on the stage of the drug discovery process.
-
For high-throughput screening (HTS) of large compound libraries, the HiBiT lytic assay is unparalleled in its speed, scalability, and quantitative power.
-
For lead optimization and structure-activity relationship (SAR) studies , Capillary Western provides a robust, automated, and quantitative alternative to traditional Westerns, balancing throughput with size-based validation.
-
For validating key hits and performing detailed mechanistic studies , the traditional Western blot remains a valuable and accessible tool for visual confirmation.
-
To understand cellular heterogeneity or combine degradation with functional readouts like apoptosis, flow cytometry is the method of choice.
-
For ensuring selectivity and identifying potential liabilities, mass spectrometry-based proteomics is the ultimate tool for an unbiased, proteome-wide view of a PROTAC's activity.
By understanding the distinct advantages and limitations of each technique, researchers can build an efficient and robust workflow to accelerate the development of novel PROTAC-based therapeutics.
References
Mass Spectrometry: A Cornerstone for Validating PROTAC Activity
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the body's own cellular disposal machinery. The validation of a PROTAC's activity is a multi-faceted process, and mass spectrometry (MS) has proven to be an indispensable tool in this endeavor. This guide provides a comparative overview of various MS-based methods for validating PROTAC activity, complete with experimental protocols and data presentation to aid researchers in selecting the most appropriate techniques for their specific needs.
The PROTAC Mechanism of Action: A Brief Overview
PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite association forms a ternary complex, which brings the E3 ligase in close proximity to the POI, leading to the ubiquitination of the target protein. This ubiquitination acts as a molecular "tag," marking the POI for degradation by the proteasome.[1][2]
Figure 1: PROTAC Mechanism of Action.
Comparative Analysis of Mass Spectrometry Methods
Mass spectrometry offers a suite of techniques to interrogate various stages of the PROTAC mechanism, from the initial formation of the ternary complex to the ultimate degradation of the target protein. The choice of method depends on the specific question being addressed.
| MS Method | Key Application in PROTAC Validation | Strengths | Limitations |
| Native Mass Spectrometry (nMS) | Direct detection and characterization of the ternary complex (POI-PROTAC-E3).[3][4][5] | Label-free, provides information on stoichiometry, affinity, and stability of the complex. Can be used for high-throughput screening. | Can be technically challenging; may not be suitable for all protein complexes. |
| Quantitative Proteomics (e.g., LC-MS/MS with LFQ or SILAC) | Measures the extent of target protein degradation in cells. | Highly sensitive and specific for quantifying changes in protein abundance. Can assess off-target effects by monitoring the entire proteome. | Indirect measure of PROTAC activity; does not directly observe the ternary complex. |
| Ubiquitination Site Analysis | Identifies specific lysine residues on the target protein that are ubiquitinated. | Confirms the mechanism of action by demonstrating PROTAC-induced ubiquitination. | Requires enrichment of ubiquitinated peptides, which can be complex. |
| Chemical Proteomics | Target identification and validation, assessment of off-target engagement. | Powerful for elucidating the broader cellular impact of PROTACs. | Can require synthesis of specialized chemical probes. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for key mass spectrometry-based experiments in PROTAC validation.
Protocol 1: Native Mass Spectrometry for Ternary Complex Analysis
This protocol outlines the steps for the direct observation of the PROTAC-induced ternary complex.
-
Protein and PROTAC Preparation:
-
Express and purify the target protein (POI) and the E3 ligase complex.
-
Buffer exchange proteins into a volatile buffer suitable for native MS (e.g., ammonium acetate).
-
Prepare a stock solution of the PROTAC in a suitable solvent (e.g., DMSO).
-
-
Complex Formation:
-
Incubate the POI, E3 ligase, and PROTAC at desired concentrations. It is important to titrate the PROTAC concentration to observe the formation of the ternary complex and potentially the "hook effect".
-
-
Native MS Analysis:
-
Introduce the sample into the mass spectrometer using a nano-electrospray ionization (nESI) source.
-
Use gentle instrument settings to preserve the non-covalent interactions of the ternary complex.
-
Acquire mass spectra over a high m/z range to detect the large protein complexes.
-
-
Data Analysis:
-
Deconvolute the raw spectra to determine the masses of the species present.
-
Identify peaks corresponding to the individual proteins, binary complexes (e.g., POI-PROTAC), and the ternary complex.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Thalidomide-PEG5-NH2 and VHL-Based Linkers for PROTACs
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) hinges on the critical choice of an E3 ubiquitin ligase recruiter. This decision significantly influences a PROTAC's potency, selectivity, and overall therapeutic potential. This guide provides an objective, data-driven comparison between two of the most prevalently used E3 ligase recruiting moieties: thalidomide derivatives, such as Thalidomide-PEG5-NH2 which hijacks the Cereblon (CRBN) E3 ligase, and ligands that recruit the von Hippel-Lindau (VHL) E3 ligase.
Mechanism of Action: A Tale of Two E3 Ligases
PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by bringing it into close proximity with an E3 ubiquitin ligase.[1] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
-
Thalidomide-based PROTACs , including those synthesized using this compound, recruit the CRBN substrate recognition subunit of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[1][2]
-
VHL-based PROTACs utilize ligands that recruit the von Hippel-Lindau tumor suppressor protein, which is the substrate recognition component of the CUL2-RBX1-ELOB-ELOC E3 ubiquitin ligase complex.[1]
The linker component, such as the PEG5-NH2 in this compound, plays a crucial role. It connects the E3 ligase ligand to the POI-binding warhead, and its length and composition are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).
Quantitative Performance Comparison
The efficacy of a PROTAC is primarily assessed by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). Lower DC50 values indicate higher potency, while higher Dmax values signify greater efficacy.
While direct head-to-head comparisons using identical POI binders and linkers are not always available, data from various studies allow for a comparative analysis. For instance, in the context of degrading BRD4, both CRBN- and VHL-based PROTACs have demonstrated high potency.
| PROTAC | E3 Ligase Recruiter | Target | Cell Line | DC50 (nM) | Dmax (%) |
| dBET1 (Thalidomide-based) | CRBN | BRD4 | Various | Nanomolar range | >90% |
| MZ1 (VHL-based) | VHL | BRD4 | Various | Nanomolar range | >90% |
| ARV-825 (Pomalidomide-based) | CRBN | BRD4 | Jurkat | < 1 | > 95% |
| Representative VHL-PROTAC | VHL | BRD4 | VCaP | 1.0 | Not Specified |
| CRBN-recruiting FLT3 Degrader | CRBN | FLT3 | MV-4-11 | 0.3 | >95% |
| VHL-recruiting FLT3 Degrader | VHL | FLT3 | MOLM-13 | 1.6 | >95% |
Data compiled from representative studies. Direct comparison should be approached with caution due to variations in experimental conditions and molecular scaffolds.
Studies have shown that in some contexts, VHL-based degraders may exhibit slightly higher potency (lower DC50). However, both systems are capable of achieving profound levels of target degradation, often exceeding 90%.
Key Factors in E3 Ligase Selection
The choice between a CRBN or VHL-based approach is multifactorial and depends on the specific therapeutic context and target protein.
-
E3 Ligase Expression: The abundance of CRBN or VHL in the target tissue or cell type is a primary determinant of PROTAC efficacy. CRBN is often highly expressed in hematopoietic cells, making it effective for nuclear oncoproteins, while VHL is more ubiquitously expressed. However, VHL expression can be downregulated in hypoxic tumors.
-
Ternary Complex Stability: The stability of the ternary complex is crucial for efficient ubiquitination. VHL tends to form more rigid and long-lived complexes, which may be advantageous for degrading stable proteins. In contrast, CRBN forms complexes with a faster turnover rate, potentially beneficial for targets in rapidly dividing cells.
-
Subcellular Localization: The location of the E3 ligase can influence its accessibility to the target protein. CRBN is primarily nuclear, whereas VHL is found in both the cytoplasm and the nucleus. This can be leveraged to target proteins in specific cellular compartments.
-
Selectivity and Off-Target Effects: VHL ligands bind to a more enclosed pocket, which can lead to better selectivity. CRBN ligands, like thalidomide and its analogs (IMiDs), have known off-target affinities for zinc-finger transcription factors (e.g., IKZF1, IKZF3), which can lead to immunomodulatory effects. This can be a desired therapeutic effect or a potential liability depending on the application.
-
Druggability and Physicochemical Properties: CRBN ligands are generally smaller and possess more favorable drug-like properties compared to the larger, more complex peptidomimetic VHL ligands. This can impact factors like cell permeability and oral bioavailability.
Experimental Protocols
Detailed and reproducible protocols are essential for the accurate evaluation and comparison of PROTAC performance.
Protocol 1: Target Protein Degradation Assessment by Western Blotting
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., 1 x 10^6 cells/well in a 6-well plate) and allow them to adhere overnight. Prepare serial dilutions of the PROTAC in culture medium, including a vehicle control (e.g., DMSO). Replace the old medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add lysis buffer (e.g., RIPA buffer with protease inhibitors) and incubate on ice. Collect the lysate and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, add Laemmli sample buffer, and denature by boiling. Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Apply a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin) to determine the percentage of remaining protein relative to the vehicle control.
Protocol 2: Determination of DC50 and Dmax Values
These crucial parameters are derived from dose-response experiments analyzed with non-linear regression.
-
Experiment Setup: Perform the Western Blotting protocol (Protocol 1) using a range of PROTAC concentrations (e.g., from 0.1 nM to 1000 nM).
-
Data Analysis: Quantify the percentage of target protein degradation for each concentration relative to the vehicle-treated control.
-
Curve Fitting: Plot the percentage of degradation against the logarithm of the PROTAC concentration. Fit the data using a four-parameter variable slope non-linear regression model in appropriate software (e.g., GraphPad Prism).
-
Parameter Extraction: The DC50 is the concentration at which 50% of the maximal degradation is achieved, and the Dmax is the plateau of the curve, representing the maximal degradation percentage.
Conclusion
Both thalidomide-based (CRBN-recruiting) and VHL-based linkers are highly effective and widely validated tools in the development of PROTACs. Thalidomide-based recruiters like this compound offer the advantages of smaller size and favorable drug-like properties. VHL-based recruiters may provide enhanced selectivity and the formation of more stable ternary complexes. The ultimate selection depends on a careful, target-centric evaluation of E3 ligase expression, desired pharmacokinetic/pharmacodynamic properties, and the potential for on- and off-target effects. The experimental protocols outlined provide a robust framework for making these critical assessments in the drug discovery process.
References
A Researcher's Guide to In-Cell Target Engagement Assays for PROTAC Validation
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis-Targeting Chimeras (PROTACs) has opened up new frontiers in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. Unlike traditional inhibitors that block a protein's function, PROTACs hijack the cell's natural ubiquitin-proteasome system to eliminate the target protein entirely.[1][2][3] This catalytic mechanism of action presents unique challenges and requirements for validating the efficacy and mechanism of these heterobifunctional molecules.[1][4]
A critical step in the development of a successful PROTAC is confirming its engagement with both the target Protein of Interest (POI) and the recruited E3 ubiquitin ligase within the complex intracellular environment. This guide provides a comparative overview of the most widely used in-cell target engagement assays for PROTAC validation, complete with experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate methods for their specific needs.
The PROTAC Mechanism of Action: A Stepwise Process
PROTACs are bifunctional molecules composed of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Their mechanism of action can be broken down into several key steps, each of which can be interrogated by specific assays:
-
Cellular Entry: The PROTAC must first penetrate the cell membrane to reach its intracellular targets.
-
Binary Complex Formation: Inside the cell, the PROTAC binds to both the POI and the E3 ligase, forming two separate binary complexes.
-
Ternary Complex Formation: The PROTAC then brings the POI and the E3 ligase into close proximity, forming a crucial ternary complex (POI-PROTAC-E3 ligase).
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the POI.
-
Proteasomal Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome.
The formation of a stable and productive ternary complex is a pivotal event that often dictates the efficiency of subsequent protein degradation. The assays discussed below are designed to provide quantitative insights into these initial and critical steps of the PROTAC pathway.
Comparative Analysis of In-Cell Target Engagement Assays
Several robust methods are available to measure the interaction of PROTACs with their targets in a cellular context. The choice of assay depends on various factors, including the specific question being addressed, the availability of reagents, and the desired throughput. The following sections provide a detailed comparison of the most prominent assays: the Cellular Thermal Shift Assay (CETSA®), NanoBioluminescence Resonance Energy Transfer (NanoBRET™) assays, and the HiBiT protein tagging system.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a label-free method that assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding. The principle is that a protein bound to a ligand will have a different melting temperature (Tₘ) compared to its unbound state.
The general workflow for a CETSA experiment involves treating intact cells with the PROTAC, subjecting the cells to a heat shock across a range of temperatures, lysing the cells, and then quantifying the amount of soluble (non-denatured) target protein remaining at each temperature.
CETSA data is typically presented as a melt curve, plotting the percentage of soluble protein as a function of temperature. A shift in the melt curve in the presence of the PROTAC indicates target engagement. Isothermal dose-response experiments can be performed at a fixed temperature to determine the concentration at which 50% of the target protein is stabilized (EC₅₀).
Table 1: Representative CETSA Data for a PROTAC Targeting BRD4
| Parameter | Value | Reference |
| PROTAC Concentration | 1 µM | Fictional Data |
| ΔTₘ (BRD4) | +3.5 °C | Fictional Data |
| EC₅₀ (BRD4) | 150 nM | Fictional Data |
-
Cell Culture and Treatment: Seed cells (e.g., HEK293T) in a suitable culture vessel and grow to 70-80% confluency. Treat the cells with the desired concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes for 3 minutes at a range of temperatures using a thermal cycler (e.g., 40°C to 70°C in 2-3°C increments).
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Western Blotting: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample. Perform SDS-PAGE and Western blotting using an antibody specific to the target protein to quantify the amount of soluble protein at each temperature.
NanoBioluminescence Resonance Energy Transfer (NanoBRET™) Assays
NanoBRET assays are proximity-based assays that measure the interaction between two molecules in live cells. This technology is highly versatile and can be adapted to measure both binary target engagement and the formation of the ternary complex.
This assay quantifies the binding of a PROTAC to its target protein in live cells. It relies on energy transfer from a NanoLuc® luciferase-tagged target protein (donor) to a cell-permeable fluorescent tracer that binds to the same target (acceptor). A PROTAC that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
This assay directly measures the formation of the POI-PROTAC-E3 ligase ternary complex in live cells. In this setup, the target protein is fused to NanoLuc® luciferase (donor), and the E3 ligase (e.g., VHL or CRBN) is fused to a HaloTag® protein that is labeled with a fluorescent ligand (acceptor). The formation of the ternary complex brings the donor and acceptor into close proximity, resulting in a BRET signal.
NanoBRET data is typically presented as a dose-response curve, plotting the BRET ratio against the concentration of the PROTAC. For target engagement assays, this allows for the determination of the IC₅₀ value, which represents the concentration of PROTAC required to displace 50% of the tracer. For ternary complex assays, the strength of the BRET signal is indicative of the extent of ternary complex formation.
Table 2: Representative NanoBRET Data for a BRD4-targeting PROTAC
| Assay | Parameter | Value | Reference |
| Target Engagement (BRD4) | IC₅₀ | 80 nM | Fictional Data |
| Target Engagement (CRBN) | IC₅₀ | 250 nM | Fictional Data |
| Ternary Complex Formation | Max BRET Ratio | 0.8 | Fictional Data |
| Ternary Complex Formation | EC₅₀ | 120 nM | Fictional Data |
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a vector encoding the NanoLuc®-target fusion protein.
-
Cell Plating: After 24 hours, harvest and plate the cells in a white, 96-well assay plate.
-
Tracer and Compound Addition: Add the NanoBRET™ tracer and varying concentrations of the PROTAC to the cells.
-
Substrate Addition: Add the NanoLuc® substrate (e.g., furimazine) to the wells.
-
BRET Measurement: Immediately measure the donor (e.g., 450 nm) and acceptor (e.g., 600 nm) emission signals using a luminometer equipped with appropriate filters. Calculate the BRET ratio by dividing the acceptor signal by the donor signal.
HiBiT Protein Tagging System
The HiBiT system is a bioluminescent protein tagging technology that allows for the quantification of protein levels in live cells. It utilizes an 11-amino-acid peptide tag (HiBiT) that can be knocked into the endogenous locus of the target protein using CRISPR/Cas9. The HiBiT tag has a high affinity for a larger, complementary subunit called LgBiT. When the two subunits come together, they form a functional NanoBiT® luciferase that generates a bright, luminescent signal. This system is particularly useful for monitoring PROTAC-induced protein degradation kinetics in real-time.
HiBiT assay data is typically presented as a time-course or dose-response curve showing the decrease in luminescence, which directly correlates with the degradation of the HiBiT-tagged target protein. Key parameters that can be determined include the DC₅₀ (the concentration of PROTAC that causes 50% degradation) and the Dₘₐₓ (the maximum percentage of degradation).
Table 3: Representative HiBiT Data for a PROTAC Targeting CDK9
| Parameter | Value | Reference |
| DC₅₀ (24h) | 50 nM | |
| Dₘₐₓ (24h) | 95% | |
| Degradation Half-life | 4 hours | Fictional Data |
-
Cell Plating: Plate HiBiT-tagged cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for the desired time points (e.g., 6 and 24 hours).
-
Lytic Measurement: Prepare the lytic detection reagent containing the LgBiT protein and lytic substrate. Add the reagent to the wells to lyse the cells and initiate the luminescent reaction.
-
Luminescence Reading: Measure the luminescence using a plate reader. The signal is proportional to the amount of HiBiT-tagged protein remaining in the cells.
Alternative and Complementary Methods
While CETSA, NanoBRET, and HiBiT assays are powerful tools for studying target engagement and degradation, other methods can provide valuable complementary information.
Immunoprecipitation-Western Blotting
Immunoprecipitation (IP) followed by Western blotting is a classic technique that can be used to confirm the formation of the ternary complex. In this assay, the cell lysate is incubated with an antibody that specifically pulls down one component of the complex (e.g., the target protein or the E3 ligase). The immunoprecipitated proteins are then separated by SDS-PAGE and probed with antibodies against the other components of the complex. The detection of all three components (POI, E3 ligase, and the PROTAC, if a tagged version is used) in the same immunoprecipitate confirms the formation of the ternary complex.
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (to prevent degradation of the target) for a specified time. Lyse the cells in a suitable IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein or the E3 ligase overnight at 4°C. Add protein A/G magnetic beads to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times to remove non-specific binders. Elute the bound proteins from the beads.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against the target protein and the E3 ligase.
Conclusion and Recommendations
The validation of in-cell target engagement is a cornerstone of successful PROTAC development. Each of the assays described in this guide offers unique advantages and provides distinct pieces of the mechanistic puzzle.
-
CETSA is a valuable label-free method for confirming direct target binding in a physiological context. It is particularly useful when fluorescent tracers or tagged proteins are not available.
-
NanoBRET assays offer a highly sensitive and quantitative platform for measuring both binary target engagement and, crucially, the formation of the ternary complex in live cells. The ability to directly observe ternary complex formation provides strong evidence for the PROTAC's mechanism of action.
-
The HiBiT system is an excellent tool for quantifying the kinetics of protein degradation at endogenous expression levels, providing key parameters such as DC₅₀ and Dₘₐₓ.
-
Immunoprecipitation-Western blotting serves as a robust, albeit lower-throughput, method to confirm the formation of the ternary complex.
A comprehensive validation strategy for a novel PROTAC should ideally employ a combination of these assays to build a compelling data package that elucidates the entire mechanism of action, from target engagement and ternary complex formation to the ultimate degradation of the protein of interest. This multi-faceted approach will enable researchers to make more informed decisions during the optimization of PROTAC candidates and accelerate the development of this promising new class of therapeutics.
References
The Crucial Balancing Act: A Comparative Analysis of PEG Linker Lengths in PROTAC Efficacy
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a key determinant of therapeutic success. Among the critical components of a PROTAC, the linker connecting the target protein binder and the E3 ligase ligand plays a pivotal, yet often empirically determined, role. This guide provides a comparative analysis of different polyethylene glycol (PEG) linker lengths in PROTACs, supported by experimental data and detailed methodologies to aid in the strategic design of potent and selective protein degraders.
The linker in a PROTAC is far more than a simple spacer; its length, composition, and attachment points are critical for inducing a productive ternary complex between the target protein and the E3 ubiquitin ligase, which ultimately leads to the ubiquitination and proteasomal degradation of the target.[1][2][3] An optimal linker length is essential—too short, and steric hindrance may prevent the formation of a stable ternary complex; too long, and the resulting conformational flexibility can lead to a decrease in the effective concentration required for productive ubiquitination.[4][5]
Impact of PEG Linker Length on PROTAC Performance: A Data-Driven Comparison
Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be systematically varied. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the degradation potency (DC50 and Dmax) of PROTACs targeting different proteins.
| Target Protein | E3 Ligase | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - | |
| TBK1 | VHL | Alkyl/Ether | 12-29 | Submicromolar | - | |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | |
| ERα | VHL | Varied | 16 | Optimal Degradation | - | |
| BRD4 | CRBN | PEG | 1-2 PEG units | > 5000 | - | |
| BRD4 | CRBN | PEG | 0, 4-5 PEG units | < 500 | - | |
| CRBN (homo-PROTAC) | CRBN | PEG | 8 | Optimal Degradation | - |
Note: This table presents a synthesized comparison from multiple sources. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Visualizing the PROTAC Mechanism and Experimental Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Caption: The mechanism of action of a PROTAC, illustrating the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.
Caption: A generalized experimental workflow for evaluating the efficacy of PROTACs with different linker lengths.
Detailed Methodologies for Key Experiments
To ensure the reproducibility and rigorous evaluation of PROTAC efficacy, detailed protocols for essential experiments are provided below.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for effective protein degradation. Several biophysical techniques can be employed to characterize this interaction.
a) Surface Plasmon Resonance (SPR)
-
Objective: To measure the binding affinities and kinetics of the binary and ternary complexes.
-
Protocol:
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon) onto an SPR sensor chip.
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (Kd).
-
Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase surface. An increase in the SPR signal compared to the binary interaction indicates ternary complex formation. The data can be analyzed to determine the cooperativity of binding.
-
b) Isothermal Titration Calorimetry (ITC)
-
Objective: To thermodynamically characterize the formation of the ternary complex.
-
Protocol:
-
Binary Titrations: Perform two separate titrations: (1) titrate the PROTAC into a solution of the E3 ligase, and (2) titrate the PROTAC into a solution of the target protein to determine the binary binding affinities.
-
Ternary Titration: Titrate the PROTAC into a solution containing both the E3 ligase and the target protein. The resulting thermogram represents the formation of the ternary complex.
-
Data Analysis: Analyze the data to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) for each interaction and calculate the cooperativity factor (α).
-
c) NanoBRET™ Ternary Complex Assay
-
Objective: To detect and quantify ternary complex formation in living cells.
-
Protocol:
-
Cell Line Engineering: Co-express the target protein fused to a NanoLuc® luciferase (donor) and the E3 ligase component (e.g., VHL or CRBN) fused to a HaloTag® (acceptor) in a suitable cell line.
-
Labeling: Label the HaloTag® fusion protein with a fluorescent ligand.
-
PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. An increase in the BRET signal indicates the formation of the ternary complex.
-
In-Cell Ubiquitination Assay
-
Objective: To confirm that the PROTAC-induced ternary complex leads to the ubiquitination of the target protein.
-
Protocol:
-
Cell Treatment: Treat cells expressing the target protein with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells under denaturing conditions.
-
Immunoprecipitation: Immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Perform a Western blot on the immunoprecipitated samples using an anti-ubiquitin antibody to detect the polyubiquitinated target protein.
-
Cellular Degradation Assays (DC50 and Dmax Determination)
-
Objective: To quantify the potency (DC50) and efficacy (Dmax) of the PROTAC in degrading the target protein in a cellular context.
-
Protocol:
-
Cell Seeding: Seed a relevant cell line in multi-well plates.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Lyse the cells and determine the total protein concentration.
-
Western Blotting: Perform a Western blot analysis to detect the levels of the target protein. A loading control (e.g., GAPDH or β-actin) should be included to normalize for protein loading.
-
Densitometry: Quantify the band intensities using image analysis software.
-
Data Analysis: Normalize the target protein levels to the loading control and then to the vehicle-treated control. Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of protein degradation).
-
Conclusion
The length of the PEG linker is a critical parameter in the design of effective PROTACs, profoundly influencing ternary complex formation and subsequent protein degradation. The presented data and methodologies underscore the necessity of systematic linker optimization for each new target and E3 ligase pair. While general principles are emerging, the optimal linker length remains an empirically determined parameter. The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative studies and accelerate the development of potent and selective protein degraders. Future advancements in computational modeling and structural biology may further streamline the rational design of PROTAC linkers, reducing the reliance on extensive empirical screening.
References
Validating PROTAC Ternary Complex Formation: A Comparative Guide to Key Methodologies
For Researchers, Scientists, and Drug Development Professionals
The formation of a stable ternary complex, comprising the PROTAC molecule, the target protein (Protein of Interest or POI), and an E3 ubiquitin ligase, is the cornerstone of PROTAC-mediated protein degradation. The efficiency and selectivity of a PROTAC are intrinsically linked to the kinetics and thermodynamics of this complex. Therefore, robust and quantitative validation of ternary complex formation is a critical step in the development of effective PROTAC degraders.
This guide provides a comparative overview of the leading experimental techniques used to characterize and validate PROTAC-induced ternary complexes. We present a summary of quantitative data for well-characterized PROTACs, detailed experimental protocols for key assays, and a discussion of the advantages and limitations of each method to aid researchers in selecting the most appropriate techniques for their specific needs.
Quantitative Comparison of Ternary Complex Validation Assays
The following tables summarize key quantitative parameters for the well-studied PROTACs MZ1, dBET6, and ARV-771, as determined by various biophysical and cellular assays. These values highlight the different insights each technique can provide into the formation and stability of the ternary complex.
Table 1: Biophysical Characterization of PROTAC Ternary Complexes
| PROTAC | Target/E3 Ligase | Assay | Binary K D (PROTAC to E3) | Ternary K D | Cooperativity (α) | Reference |
| MZ1 | BRD4 BD2 /VHL | ITC | 66 nM | 4.4 nM | 15 | [1] |
| BRD4 BD2 /VHL | SPR | 67 nM | 3.7 nM | 18 | [2] | |
| BRD2 BD2 /VHL | SPR | 67 nM | 4.5 nM | 15 | [3] | |
| BRD3 BD2 /VHL | SPR | 67 nM | 42 nM | 1.6 | [3] | |
| dBET6 | BRD4 BD1 /CRBN | TR-FRET | - | 0.6 nM | - | [4] |
| BRD4 BD2 /CRBN | TR-FRET | - | 0.2 nM | - |
Table 2: Cellular Characterization of PROTAC Ternary Complexes
| PROTAC | Target/E3 Ligase | Assay | Key Findings | Reference |
| ARV-771 | BRD4/VHL | NanoBRET | Dose-dependent ternary complex formation detected at concentrations as low as 4 nM. | |
| dBET6 | BRD4/CRBN | NanoBRET | Confirmed intracellular ternary complex formation in a dose-dependent manner. | |
| MZ1 | BRD4/VHL | CETSA | Demonstrated target engagement and stabilization of VHL in the presence of MZ1. |
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for the successful implementation and interpretation of ternary complex validation assays. Below are detailed methodologies for key experiments.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding kinetics and affinity of molecules in real-time.
Objective: To determine the binding affinity (K D ), association rate (k a ), and dissociation rate (k d ) of binary and ternary complexes.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified E3 ligase (e.g., VHL complex)
-
Purified target protein (e.g., BRD4)
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilization of E3 Ligase:
-
Activate the sensor chip surface using a standard amine coupling kit (EDC/NHS).
-
Inject the purified E3 ligase over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Prepare a series of dilutions of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface, starting from the lowest concentration.
-
Monitor the association and dissociation phases.
-
Regenerate the surface between injections if necessary.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine K D , k a , and k d .
-
-
Ternary Complex Analysis:
-
Prepare a solution of the target protein at a constant, saturating concentration in running buffer.
-
Prepare a dilution series of the PROTAC and mix each concentration with the target protein solution.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
Monitor the association and dissociation of the ternary complex.
-
Fit the data to a 1:1 binding model to determine the kinetic parameters for ternary complex formation.
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor (α) using the formula: α = K D (binary) / K D (ternary).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binary and ternary complex formation.
Materials:
-
Isothermal titration calorimeter
-
Purified E3 ligase
-
Purified target protein
-
PROTAC of interest
-
Dialysis buffer
Protocol:
-
Sample Preparation:
-
Dialyze all proteins and the PROTAC against the same buffer to minimize heats of dilution.
-
Accurately determine the concentrations of all components.
-
-
Binary Titrations:
-
PROTAC into E3 Ligase: Fill the ITC cell with the E3 ligase solution and the syringe with the PROTAC solution. Perform a series of injections and record the heat changes.
-
PROTAC into Target Protein: Fill the ITC cell with the target protein solution and the syringe with the PROTAC solution. Perform a series of injections.
-
-
Ternary Titration:
-
Fill the ITC cell with a solution containing both the E3 ligase and the target protein.
-
Fill the syringe with the PROTAC solution. The resulting thermogram will represent the formation of the ternary complex.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine K D , ΔH, and n for each binary interaction.
-
Analyze the ternary titration data to determine the apparent binding affinity in the presence of both proteins and calculate the cooperativity.
-
NanoBRET™ Ternary Complex Assay
NanoBRET™ is a proximity-based cellular assay that measures protein-protein interactions in live cells using bioluminescence resonance energy transfer.
Objective: To detect and quantify the formation of the ternary complex in a cellular environment.
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc®-tagged target protein and HaloTag®-tagged E3 ligase
-
NanoBRET™ Nano-Glo® substrate and HaloTag® ligand
-
PROTAC of interest
-
Luminescence plate reader
Protocol:
-
Cell Preparation:
-
Co-transfect HEK293 cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.
-
Seed the transfected cells into a 96-well or 384-well plate.
-
-
Assay Procedure:
-
Add the HaloTag® ligand to the cells and incubate to allow for labeling of the HaloTag®-E3 ligase.
-
Add the PROTAC of interest at various concentrations to the cells.
-
Add the NanoBRET™ Nano-Glo® substrate.
-
Measure the luminescence at two wavelengths (donor and acceptor emission).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
A dose-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.
-
Cellular Thermal Shift Assay (CETSA)
CETSA measures the thermal stabilization of a target protein upon ligand binding in cells or cell lysates.
Objective: To confirm target engagement by the PROTAC and stabilization of the ternary complex in a cellular context.
Materials:
-
Cells expressing the target protein and E3 ligase
-
PROTAC of interest
-
Heating block or thermal cycler
-
Lysis buffer
-
SDS-PAGE and Western blotting reagents
-
Antibodies against the target protein and E3 ligase
Protocol:
-
Cell Treatment:
-
Treat cells with the PROTAC or vehicle control for a specified time.
-
-
Heating:
-
Aliquot the treated cells and heat them at a range of temperatures.
-
-
Lysis and Protein Quantification:
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Quantify the amount of soluble protein in each sample.
-
-
Western Blot Analysis:
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using antibodies against the target protein and E3 ligase.
-
-
Data Analysis:
-
A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates stabilization of the protein, confirming target engagement and potentially the formation of a stable ternary complex.
-
Comparison of Methodologies
Choosing the right assay depends on the specific research question, the available resources, and the stage of PROTAC development.
Table 3: Advantages and Disadvantages of Ternary Complex Validation Assays
| Assay | Advantages | Disadvantages |
| SPR | Real-time kinetics, label-free, provides on/off rates, high sensitivity. | Requires specialized equipment, protein immobilization can affect activity, potential for mass transport limitations. |
| ITC | Gold standard for thermodynamics, provides stoichiometry, solution-based. | Low throughput, requires large amounts of pure protein, may not be suitable for very weak or very tight binders. |
| NanoBRET™ | Live-cell assay, high throughput, reflects cellular environment. | Requires genetic modification of cells, potential for artifacts from protein overexpression. |
| CETSA | Measures target engagement in cells/tissues, label-free. | Indirect measure of ternary complex, lower throughput, requires specific antibodies. |
| AlphaLISA® | Homogeneous assay, high throughput, no-wash format. | Requires tagged proteins and specific antibodies, potential for assay interference. |
| Co-IP | Detects interactions in a cellular context, widely accessible. | Often qualitative, prone to false positives/negatives, requires specific antibodies. |
Visualizing the Process: Pathways and Workflows
To better understand the mechanism of PROTAC action and the experimental process for its validation, the following diagrams are provided.
Caption: The PROTAC mechanism of action involves the formation of a ternary complex, leading to ubiquitination and subsequent proteasomal degradation of the target protein.
Caption: A generalized workflow for the validation of PROTAC-mediated ternary complex formation, integrating both biophysical and cellular approaches.
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selvita.com [selvita.com]
Determining PROTAC Efficacy: A Comparative Guide to DC50 and Dmax Determination
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methodologies and Data for Novel PROTACs
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. A critical step in the development of novel PROTACs is the accurate determination of their efficacy. The two key parameters used to quantify the potency and maximal effect of a PROTAC are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). This guide provides a comprehensive comparison of the experimental and analytical methodologies used to determine these crucial parameters, supported by experimental data and detailed protocols.
Quantitative Data Summary: A Comparative Look at PROTAC Performance
The following tables summarize the DC50 and Dmax values for a selection of publicly disclosed PROTACs targeting various proteins of interest. This data is intended to provide a comparative landscape of PROTAC performance and highlight the range of potencies and efficacies that have been achieved.
Table 1: Performance of BRD4-Targeting PROTACs
| PROTAC Name | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) |
| dBET1 | Thalidomide | HEK293 | ~2.5 | >95 |
| MZ1 | VHL Ligand | HEK293 | ~1.8 | >95 |
| ARV-771 | VHL Ligand | LNCaP | <1 | >90 |
| QCA570 | VHL Ligand | 22Rv1 | 1.6 | >90 |
Table 2: Performance of KRAS-Targeting PROTACs
| PROTAC Name | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) |
| LC-2 | VHL Ligand | MIA PaCa-2 (KRAS G12C) | 3.2 | ~90 |
| MRTX1133 | VHL Ligand | NCI-H358 (KRAS G12C) | 0.5 | >90 |
| Pan-KRAS Degrader 1 | VHL Ligand | AGS (KRAS G12D) | 7.49 | ~95[1] |
Table 3: Performance of HDAC-Targeting PROTACs
| PROTAC Name | E3 Ligase Ligand | Target | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC 7 | VHL Ligand | HDAC1/3 | HCT116 | 910 (HDAC1), 640 (HDAC3) | >80 |
| PROTAC 9 | VHL Ligand | HDAC1/3 | HCT116 | 550 (HDAC1), 530 (HDAC3) | >80 |
| PROTAC 22 | VHL Ligand | HDAC3 | HCT116 | 440 | 77 |
| FF2049 | FEM1B Ligand | HDAC1 | HCT116 | 257 | 85 |
Experimental Methodologies: A Head-to-Head Comparison
The determination of DC50 and Dmax relies on the accurate quantification of the target protein levels following PROTAC treatment. Several methods are available, each with its own advantages and disadvantages.
Table 4: Comparison of Experimental Methods for Determining Protein Degradation
| Method | Principle | Throughput | Advantages | Disadvantages |
| Western Blot | Size-based separation of proteins followed by antibody-based detection. | Low | Provides information on protein size and integrity. Widely established. | Time-consuming, semi-quantitative, requires high-quality antibodies. |
| In-Cell ELISA (ICE) / In-Cell Western (ICW) | Antibody-based detection of target protein in fixed and permeabilized cells in a microplate format. | Medium to High | Higher throughput than Western blot, more quantitative. | Requires specific antibodies, potential for high background. |
| NanoBRET™/HiBiT | Bioluminescence resonance energy transfer or a split-luciferase system to quantify protein levels in live cells. | High | Real-time, kinetic measurements, high sensitivity, no antibodies required for HiBiT. | Requires genetic engineering of cell lines. |
| Simple Western™ (Capillary Electrophoresis Immunoassay) | Automated capillary-based immunoassay for protein separation and quantification. | High | Fully automated, highly quantitative, reproducible, low sample volume. | Requires specialized instrumentation. |
| Mass Spectrometry (MS)-based Proteomics | Quantification of peptides derived from the target protein. | High | Unbiased, global proteome analysis, no antibody requirement. | Complex data analysis, requires specialized expertise and instrumentation. |
Experimental Protocols
Detailed, step-by-step protocols for the most commonly used methods are provided below.
Protocol 1: Western Blot for PROTAC-Induced Degradation
Objective: To quantify the levels of a target protein in response to treatment with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for the desired time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against the target protein and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.
Protocol 2: HiBiT-Based Assay for Live-Cell Protein Degradation
Objective: To kinetically monitor the degradation of a HiBiT-tagged target protein in live cells.
Materials:
-
CRISPR-edited cell line expressing the HiBiT-tagged target protein and stably expressing LgBiT.
-
White, opaque 96-well or 384-well plates.
-
PROTAC compound.
-
Nano-Glo® Endurazine™ Live Cell Substrate.
-
Luminometer.
Procedure:
-
Cell Seeding: Plate the HiBiT-tagged cells in a white, opaque multi-well plate.
-
Substrate Addition: Add Nano-Glo® Endurazine™ Live Cell Substrate to the cells and incubate to allow for signal equilibration.
-
PROTAC Treatment: Prepare a serial dilution of the PROTAC and add it to the cells.
-
Kinetic Measurement: Immediately begin kinetic luminescence measurements in a plate reader pre-equilibrated to 37°C.[2]
Data Analysis: Navigating the "Hook Effect" and Beyond
A characteristic feature of PROTACs is the "hook effect," where at high concentrations, the degradation efficiency decreases due to the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) that compete with the formation of the productive ternary complex. This results in a bell-shaped dose-response curve, rendering standard sigmoidal curve fitting models inadequate.
Table 5: Comparison of Data Analysis Models for PROTAC Dose-Response Curves
| Model | Description | When to Use |
| Four-Parameter Logistic (4PL) / Sigmoidal | A standard sigmoidal model. | Only for PROTACs that do not exhibit a hook effect. |
| Bell-Shaped Dose-Response | A model that fits a biphasic curve, accounting for both the degradation and the hook effect. | When a clear hook effect is observed in the dose-response data. |
| Bayesian Gaussian Process | A non-parametric model that can flexibly fit complex, non-sigmoidal dose-response curves without making strong assumptions about the curve shape. | For complex or noisy data where standard models may not provide a good fit. |
Visualizing the Process: Signaling Pathways and Workflows
To better understand the context and execution of DC50 and Dmax determination, the following diagrams illustrate key pathways and workflows.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for DC50 and Dmax determination.
Caption: Logical workflow for selecting a data analysis model.
References
Side-by-side comparison of PROTACs and siRNA for protein knockdown
A comprehensive guide for researchers navigating the dynamic landscape of targeted protein degradation and gene silencing.
In the quest to understand and combat diseases at a molecular level, the ability to specifically reduce the levels of target proteins is a cornerstone of modern biological research and drug development. Two powerful technologies, Proteolysis Targeting Chimeras (PROTACs) and small interfering RNAs (siRNA), have emerged as leading strategies for achieving potent and selective protein knockdown. While both aim to diminish the presence of a specific protein, they operate through fundamentally distinct mechanisms, each with its own set of advantages and challenges.
This guide provides a side-by-side comparison of PROTACs and siRNA, offering researchers, scientists, and drug development professionals a detailed overview of their mechanisms, efficacy, specificity, and experimental considerations. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to equip researchers with the knowledge to make informed decisions about which technology is best suited for their specific research goals.
At a Glance: PROTACs vs. siRNA
| Feature | PROTACs (Proteolysis Targeting Chimeras) | siRNA (small interfering RNA) |
| Mechanism of Action | Post-translational: Hijacks the ubiquitin-proteasome system to induce degradation of the target protein.[][2][3] | Post-transcriptional: Utilizes the RNA interference (RNAi) pathway to mediate the cleavage and degradation of target mRNA.[4][5] |
| Level of Intervention | Protein | mRNA |
| Mode of Action | Catalytic: One PROTAC molecule can induce the degradation of multiple target protein molecules. | Catalytic (within RISC): One siRNA duplex can guide the cleavage of multiple mRNA molecules. |
| Target Scope | Proteins, including those considered "undruggable" by traditional inhibitors. | Any gene with a known mRNA sequence. |
| Key Molecular Components | Heterobifunctional molecule with a target-binding ligand, an E3 ligase-binding ligand, and a linker. | Double-stranded RNA molecule (~21 nucleotides). |
| Delivery to Cells | Can be cell-permeable small molecules. | Often requires transfection reagents, viral vectors, or nanoparticle formulations. |
| Duration of Effect | Can be long-lasting, dependent on the resynthesis rate of the target protein. | Typically transient, especially in rapidly dividing cells, unless continuously expressed (e.g., from a vector). |
| Common Efficacy Metric | DC50 (concentration for 50% degradation), Dmax (maximum degradation). | IC50 (concentration for 50% inhibition of expression). |
Delving into the Mechanisms of Action
PROTACs and siRNA employ elegant and distinct cellular machineries to achieve protein knockdown.
PROTACs: Hijacking the Cell's Waste Disposal System
PROTACs are bifunctional molecules that act as a bridge between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome, the cell's primary protein degradation machinery. A key advantage of PROTACs is their catalytic nature; after the target protein is degraded, the PROTAC molecule is released and can engage another target protein, leading to multiple rounds of degradation.
Caption: Mechanism of PROTAC-mediated protein degradation.
siRNA: Silencing the Messenger
siRNA-mediated protein knockdown, also known as RNA interference (RNAi), occurs at the post-transcriptional level. Exogenously introduced or endogenously generated double-stranded siRNA is incorporated into the RNA-Induced Silencing Complex (RISC). The siRNA is then unwound, and the antisense strand guides the RISC to the complementary messenger RNA (mRNA) of the target protein. This binding leads to the cleavage and subsequent degradation of the target mRNA, thereby preventing its translation into protein.
Caption: Mechanism of siRNA-mediated mRNA silencing.
Quantitative Comparison of Efficacy and Specificity
The potency and specificity of PROTACs and siRNA are critical considerations for their application in research and therapeutics.
On-Target Efficacy
The efficacy of PROTACs is typically measured by the DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation). For siRNA, the IC50 (the concentration required to inhibit 50% of the target gene expression) is the standard metric.
| Molecule Type | Target | Cell Line | DC50 / IC50 | Dmax (%) | Reference |
| PROTAC | BRD4 | SU-DHL-4 | 10.84 µM | 98% | |
| PROTAC | ER | ER-positive breast cancer cell lines | ~1-2 nM | N/A | |
| PROTAC | KRAS G12C | NCI-H358 | 0.03 µM (CRBN-based) | N/A | |
| PROTAC | HDAC3 | HCT116 | 0.44 µM | 77% | |
| siRNA | Huntingtin (mutant) | HeLa | ~24 nM | >80% | |
| siRNA | ICAM-1 | A549 | 0.58 nM | ~50% | |
| siRNA | GAPDH | HeLa | <1 nM | >80% | |
| siRNA | TTR | Primary Human Hepatocytes | ~0.1 nM | >90% |
Off-Target Effects
Both technologies can exhibit off-target effects, which is the unintended modulation of proteins other than the intended target.
-
PROTACs: Off-target effects can arise from the promiscuous binding of the target- or E3 ligase-binding moieties to other proteins, leading to their unintended degradation. Global proteomics using mass spectrometry is the gold standard for identifying off-target degradation events.
-
siRNA: The primary cause of off-target effects is the partial complementarity of the siRNA seed region (nucleotides 2-8 of the guide strand) to the 3' untranslated region (UTR) of unintended mRNAs, mimicking microRNA-like regulation. Microarray analysis and RNA-sequencing are commonly used to assess off-target gene silencing.
Experimental Protocols
Successful implementation of PROTAC and siRNA technologies relies on robust experimental design and execution.
Experimental Workflow: A Comparative Overview
Caption: Comparative experimental workflows for PROTACs and siRNA.
Protocol 1: Evaluating PROTAC Efficacy by Western Blot
This protocol outlines the steps to determine the DC50 and Dmax of a PROTAC.
1. Cell Culture and Treatment:
- Seed cells in a 6-well or 12-well plate and allow them to adhere overnight.
- Prepare serial dilutions of the PROTAC compound in cell culture medium. A typical concentration range is from 0.1 nM to 10 µM.
- Include a vehicle control (e.g., DMSO) at the same final concentration as the highest PROTAC concentration.
- Remove the old medium and add the medium containing the different concentrations of the PROTAC or vehicle.
- Incubate the cells for a predetermined time (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
- Wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of each lysate using a BCA protein assay kit.
3. Western Blotting:
- Normalize the protein concentration of all samples with lysis buffer.
- Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the target protein band intensity to the corresponding loading control band intensity.
- Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control.
- Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Protocol 2: Evaluating siRNA Efficacy by qRT-PCR
This protocol describes how to measure the knockdown of target mRNA levels following siRNA transfection.
1. siRNA Transfection:
- Seed cells in a 24-well plate to be 70-80% confluent at the time of transfection.
- Prepare two solutions:
- Solution A: Dilute the siRNA duplex into serum-free medium.
- Solution B: Dilute a suitable transfection reagent into serum-free medium.
- Combine Solution A and Solution B, mix gently, and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.
- Add the transfection complex dropwise to the cells.
- Incubate the cells for 24-72 hours.
2. RNA Isolation and cDNA Synthesis:
- Lyse the cells directly in the well or after harvesting.
- Isolate total RNA using a commercially available RNA isolation kit.
- Assess RNA quality and quantity using a spectrophotometer.
- Synthesize cDNA from the isolated RNA using a reverse transcription kit.
3. Quantitative Real-Time PCR (qRT-PCR):
- Prepare the qRT-PCR reaction mixture containing cDNA, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., containing SYBR Green or a TaqMan probe).
- Perform the qRT-PCR using a real-time PCR instrument.
- Include no-template and no-reverse-transcriptase controls.
4. Data Analysis:
- Determine the cycle threshold (Ct) values for the target and reference genes in both the siRNA-treated and control samples.
- Calculate the change in target gene expression using the ΔΔCt method.
- The percentage of knockdown is calculated as (1 - 2^-ΔΔCt) * 100%.
- For determining the IC50, perform a dose-response experiment with varying siRNA concentrations and plot the percentage of knockdown against the log of the siRNA concentration.
Protocol 3: Assessing Cell Viability and Cytotoxicity
It is crucial to evaluate the potential cytotoxic effects of both PROTACs and siRNA delivery systems.
1. Cell Seeding and Treatment:
- Seed cells in a 96-well plate at an appropriate density.
- Treat the cells with a serial dilution of the PROTAC or siRNA-transfection complex.
- Include vehicle-treated and untreated controls.
- Incubate for the desired duration (e.g., 24, 48, or 72 hours).
2. Viability Assay:
- Use a commercially available cell viability assay, such as an MTT, MTS, or a luminescent ATP-based assay (e.g., CellTiter-Glo®).
- Follow the manufacturer's instructions for adding the reagent and incubating.
3. Data Acquisition and Analysis:
- Measure the absorbance or luminescence using a plate reader.
- Calculate cell viability as a percentage of the vehicle-treated control cells.
- Plot the results to determine the IC50 (for cytotoxicity) or to observe any non-specific effects on cell health.
Conclusion: Choosing the Right Tool for the Job
Both PROTACs and siRNA are powerful and versatile tools for protein knockdown, each with a unique set of strengths and weaknesses. The choice between these two technologies will ultimately depend on the specific experimental goals, the nature of the target protein, and the available resources.
-
PROTACs are particularly well-suited for targeting proteins that have been refractory to traditional small molecule inhibitors, including scaffolding proteins and those without a well-defined active site. Their potential for oral bioavailability also makes them attractive for in vivo studies and therapeutic development.
-
siRNA offers a highly predictable and rapid method for silencing virtually any gene with a known sequence. It is an invaluable tool for target validation and functional genomics studies. While in vivo delivery remains a challenge, significant progress has been made with lipid nanoparticle and conjugate-based delivery systems, leading to several approved siRNA therapeutics.
As both fields continue to evolve, with the development of more specific and potent PROTACs and improved delivery methods for siRNA, the ability of researchers to precisely control the proteome will only expand, paving the way for new discoveries and therapeutic interventions.
References
Safety Operating Guide
Safe Disposal of Thalidomide-PEG5-NH2: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of Thalidomide-PEG5-NH2, a synthesized E3 ligase ligand-linker conjugate used in Proteolysis Targeting Chimera (PROTAC) technology, are critical for laboratory safety and environmental protection.[1] Due to the known hazards of thalidomide, including its potential for reproductive harm, all waste containing this compound must be treated as hazardous and potentially cytotoxic waste.[2][3] Adherence to the following procedures is essential and must be conducted in strict accordance with all local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[2][4]
Immediate Safety and Handling Precautions
Before beginning any work that will generate this compound waste, ensure you are familiar with the necessary safety protocols. This compound should only be handled by trained personnel in a controlled laboratory setting.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Double-gloving is recommended.
-
Body Protection: A lab coat or gown should be worn.
-
Respiratory Protection: When handling the solid form, work in a certified chemical fume hood to avoid dust and aerosol formation.
Waste Segregation and Collection
All materials that have come into contact with this compound must be disposed of as hazardous waste. Establish a dedicated waste stream for this purpose.
Waste Streams:
-
Solid Waste: This includes unused or expired compounds, contaminated gloves, pipette tips, weighing papers, and other disposable lab supplies.
-
Liquid Waste: Solutions containing this compound and the first rinse from decontaminating glassware must be collected. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.
-
Sharps: Any contaminated needles or scalpels must be placed in a designated sharps container that is clearly labeled as containing hazardous or cytotoxic waste.
Waste Containers:
-
Use leak-proof, screw-top containers that are compatible with the chemical waste.
-
Containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols.
-
Keep waste containers securely sealed when not in use and store them in a designated, well-ventilated, and secure area.
| Hazard Information for Thalidomide (Parent Compound) | |
| GHS Hazard Statements | H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H360 (May damage fertility or the unborn child) |
| Precautionary Statements | P201, P202, P264, P270, P280, P301+P310, P321 |
| Reproductive Harm | Known to cause developmental toxicity. |
Experimental Protocol: Step-by-Step Disposal Procedure
-
Segregation at the Source: As waste is generated, immediately place it into the appropriate, labeled hazardous waste container.
-
Container Management: Do not overfill waste containers; it is recommended not to fill them more than 80% full. Ensure containers are kept clean on the outside.
-
Decontamination of Labware:
-
Initial Rinse: Rinse non-disposable glassware and equipment that have been in contact with the compound with a suitable solvent (e.g., ethanol or methanol). This initial rinsate must be collected as hazardous liquid waste.
-
Detergent Wash: Wash the rinsed equipment with a laboratory-grade detergent and warm water.
-
Final Rinse: Rinse thoroughly with purified water.
-
Drying: Allow the equipment to air dry completely.
-
-
Spill Cleanup:
-
Small Spills: For liquid spills, absorb with an inert material. For solid spills, carefully cover with a damp cloth to avoid raising dust. Collect all cleanup materials in the designated hazardous waste container. Decontaminate the area with a suitable cleaning agent, followed by a water rinse.
-
Large Spills: Evacuate the area and contact your institution's EHS department immediately. Cleanup should only be performed by trained personnel.
-
-
Arranging for Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not dispose of this compound or any contaminated materials in the regular trash or down the drain.
Disposal Workflow
References
Essential Safety and Handling Protocols for Thalidomide-PEG5-NH2
For immediate implementation, this guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Thalidomide-PEG5-NH2. Adherence to these procedures is mandatory to mitigate risks associated with this compound.
Thalidomide and its derivatives are known for their potent biological activity, including teratogenic effects.[1][2] Therefore, handling this compound requires stringent safety protocols similar to those for cytotoxic and other hazardous compounds.[3][4][5] The provided Safety Data Sheet (SDS) for the hydrochloride salt of this compound indicates it is harmful if swallowed, in contact with skin, or inhaled.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (double gloving recommended) | ASTM D6978-05 compliant, powder-free nitrile, neoprene, or latex. | Prevents skin contact and absorption. |
| Body Protection | Disposable gown | Fluid-resistant with long sleeves and closed front. | Protects skin and clothing from splashes and spills. |
| Eye and Face Protection | Safety glasses with side shields or goggles | EN 166 (EU) or NIOSH (US) approved. | Protects eyes from splashes and aerosols. |
| Face shield (in addition to glasses/goggles) | Required when there is a significant risk of splashing. | Provides full-face protection. | |
| Respiratory Protection | Surgical mask or N95 respirator | Use a surgical mask for general handling. An N95 respirator is necessary if generating dust or aerosols. | Prevents inhalation of airborne particles. |
| Additional Protection | Shoe covers | --- | Prevents tracking of contaminants outside the work area. |
| Cap | --- | Protects hair from contamination. |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound, especially when in solid form or when preparing solutions, must be conducted within a certified chemical fume hood or a biological safety cabinet to ensure proper ventilation.
Preparation:
-
Designated Area: Cordon off a specific area for handling the compound.
-
Gather Materials: Assemble all necessary equipment, including the compound, solvents, consumables, and waste containers, within the fume hood before starting.
-
Don PPE: Put on all required PPE in the correct order (gown, mask/respirator, cap, shoe covers, eye protection, and double gloves).
Handling:
-
Weighing: If weighing the solid compound, do so within the fume hood on a tared weigh paper or in a disposable container to minimize contamination.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to avoid splashing. Keep containers closed whenever possible.
-
Labeling: Clearly label all containers with the chemical name, concentration, and hazard symbols.
Post-Handling:
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate deactivating agent or cleaning solution (e.g., detergent and water), followed by a solvent rinse if necessary.
-
Doff PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer pair of gloves should be removed first.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper waste segregation and disposal are crucial to prevent environmental contamination and exposure to others.
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, gowns, weigh papers, pipette tips) are considered hazardous waste.
-
Liquid Waste: Unused solutions and contaminated solvents must be collected as hazardous liquid waste.
-
Sharps: Needles and syringes must be disposed of in a designated sharps container for cytotoxic waste.
Disposal Procedure:
-
Collection: Place all contaminated solid waste into a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Liquid Waste: Collect liquid waste in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) office.
-
Storage: Store waste containers in a designated and secure satellite accumulation area.
-
Pickup: Contact your institution's EHS office for pickup and disposal according to local and national regulations.
Spill Response
In the event of a spill, immediate and correct action is critical to prevent exposure and further contamination.
Spill Response Protocol:
| Step | Action | Details |
|---|---|---|
| 1. Evacuate & Secure | Alert others and evacuate the immediate area. | Prevent unauthorized entry. |
| 2. Don PPE | Wear full PPE, including double gloves, gown, eye protection, and an N95 respirator. | Ensure complete protection before cleanup. |
| 3. Contain | Use a spill kit with absorbent material to contain the spill. | For powders, gently cover with damp absorbent pads to avoid aerosolization. For liquids, surround the spill with absorbent material. |
| 4. Clean | Carefully collect all contaminated materials. | Place all materials into a designated hazardous waste bag or container. |
| 5. Decontaminate | Clean the spill area with an appropriate decontaminating solution. | Work from the outer edge of the spill towards the center. |
| 6. Dispose | Seal and label the waste container. | Dispose of all cleanup materials as hazardous waste. |
| 7. Report | Report the spill to your supervisor and EHS office. | Follow all institutional reporting procedures. |
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of thalidomide and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
